1,3-Dibromo-2,2-dimethoxypropane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dibromo-2,2-dimethoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Br2O2/c1-8-5(3-6,4-7)9-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAHOXOBYHMHDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CBr)(CBr)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370153 | |
| Record name | 1,3-Dibromo-2,2-dimethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22094-18-4 | |
| Record name | 1,3-Dibromo-2,2-dimethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-DIBROMO-2,2-DIMETHOXYPROPANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physical and chemical properties of 1,3-Dibromo-2,2-dimethoxypropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibromo-2,2-dimethoxypropane is a halogenated organic compound that serves as a crucial intermediate in various synthetic chemical processes.[1] Its bifunctional nature, owing to the presence of two bromine atoms, makes it a valuable building block for the construction of complex molecular architectures, including heterocyclic compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an examination of its reactivity and applications.
Physical and Chemical Properties
This compound is typically a white to off-white crystalline solid or powder at room temperature.[2][3] It is characterized by limited solubility in water but demonstrates good solubility in common organic solvents such as methanol (B129727), ethanol, acetone (B3395972), and dichloromethane.[1][3]
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Appearance | White to off-white crystalline solid/powder | [2][3] |
| Melting Point | 65-68 °C | [2][3] |
| Boiling Point | 235 °C (at atmospheric pressure) | [3] |
| Density | 1.7 g/cm³ | [3] |
| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, acetone, dichloromethane | [1][3] |
Table 2: Chemical Identifiers and Molecular Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀Br₂O₂ | [1] |
| Molecular Weight | 261.94 g/mol | [4] |
| CAS Number | 22094-18-4 | [4] |
| IUPAC Name | This compound | [4] |
| SMILES | COC(CBr)(CBr)OC | |
| InChI | 1S/C5H10Br2O2/c1-8-5(3-6,4-7)9-2/h3-4H2,1-2H3 |
Chemical Synthesis
The most common and well-documented method for the synthesis of this compound involves the reaction of acetone with methanol and bromine.[5] This one-pot synthesis is efficient and yields the product in good purity after simple workup procedures.
Experimental Protocol: Synthesis of this compound
Materials:
-
Acetone
-
Methanol
-
Bromine
-
Reaction kettle/flask equipped with a stirrer and dropping funnel
-
Centrifugal machine or filtration apparatus
-
Vacuum drying oven
Procedure:
-
Reaction Setup: In a reaction kettle, add acetone and methanol and stir the mixture to ensure homogeneity.[5]
-
Bromine Addition: Slowly add bromine to the reaction mixture dropwise. The reaction is exothermic, and the temperature should be maintained below 20 °C. The reaction mixture will initially be a light reddish-brown color. Continue the dropwise addition of bromine.[5]
-
Reaction: After the complete addition of bromine, continue stirring the mixture at room temperature for approximately 24 hours. During this time, a white solid will precipitate out of the solution.[5]
-
Isolation of Product: Separate the precipitated white solid from the solvent using a centrifugal machine or by filtration.[5]
-
Purification: Wash the solid product twice with methanol to remove any unreacted starting materials and byproducts.[5]
-
Drying: Dry the purified white powder crystal under vacuum to obtain the final product, this compound.[5] The purity of the product can be determined by gas chromatography.[5]
Synthesis Workflow Diagram
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Chemical Reactivity and Applications
The chemical reactivity of this compound is dominated by the two bromine atoms, which are susceptible to nucleophilic substitution reactions. This property makes it a valuable precursor for the synthesis of various organic molecules.
Its primary application is as a synthetic intermediate in organic chemistry.[1] It is particularly useful in the formation of heterocyclic compounds and in cross-coupling reactions.[1] In the pharmaceutical industry, it serves as a building block for the synthesis of drug candidates.[1]
Safety and Handling
This compound is considered a hazardous substance. It is known to cause skin and eye irritation.[2] Inhalation may lead to respiratory irritation.[2] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Table 3: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation |
Incompatible Materials: Strong oxidizing agents and strong bases.[2]
Hazardous Decomposition Products: Under fire conditions, it may decompose to produce carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[2]
Conclusion
This compound is a versatile synthetic intermediate with significant applications in organic synthesis and pharmaceutical research. This guide has provided a detailed overview of its physical and chemical properties, a reliable synthesis protocol, and essential safety information. Researchers and scientists can utilize this information for the effective and safe handling and application of this compound in their work.
References
- 1. Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Eureka | Patsnap [eureka.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Page loading... [wap.guidechem.com]
- 5. CN104262121A - Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Google Patents [patents.google.com]
An In-depth Technical Guide to 1,3-Dibromo-2,2-dimethoxypropane (CAS Number 22094-18-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3-Dibromo-2,2-dimethoxypropane, a key reagent in organic synthesis, particularly in the construction of heterocyclic compounds of medicinal interest. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and purification, and explores its application in the synthesis of azetidine (B1206935) derivatives, a class of compounds with significant potential in drug development. Safety information and spectral data are also included to provide a complete profile for researchers.
Introduction
This compound (CAS: 22094-18-4) is a versatile building block in organic chemistry.[1] Its structure, featuring two primary bromine atoms and a protected ketone functionality (a dimethyl acetal), makes it an excellent electrophile for various nucleophilic substitution and cyclization reactions.[2] A primary application of this compound is in the synthesis of four-membered nitrogen-containing heterocycles known as azetidines.[3] Azetidine moieties are of significant interest to medicinal chemists as they can confer desirable pharmacokinetic properties and metabolic stability to drug candidates.[4][5] Compounds containing the azetidine ring have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, antimicrobial, and anti-inflammatory properties.[4][5] This guide will provide the essential technical information for the effective and safe use of this compound in a research and development setting.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 22094-18-4 | [6] |
| Molecular Formula | C₅H₁₀Br₂O₂ | [6] |
| Molecular Weight | 261.94 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [7] |
| Melting Point | 65-68 °C | [8] |
| Boiling Point | 235 °C (estimated) | [8] |
| Density | 1.805 g/cm³ (estimated) | [8] |
| Solubility | Soluble in methanol (B129727). | [8] |
| SMILES | COC(CBr)(CBr)OC | [6] |
| InChIKey | CPAHOXOBYHMHDT-UHFFFAOYSA-N | [6] |
Synthesis of this compound
The most common method for the synthesis of this compound is the reaction of acetone (B3395972) with bromine in methanol. The methanol acts as both a solvent and a reagent, forming the dimethoxy acetal (B89532) in situ.
General Reaction Scheme
Caption: General synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established patent literature.[1][7]
Materials:
-
Acetone
-
Methanol
-
Bromine
-
Reaction kettle/flask equipped with a stirrer and dropping funnel
-
Centrifuge or filtration apparatus
-
Vacuum drying oven
Procedure:
-
Charging the Reactor: In a suitable reaction vessel, add acetone and methanol and stir to create a homogeneous solution. A typical molar ratio is approximately 1 part acetone to 10-15 parts methanol by weight.[7]
-
Initial Bromination: Slowly add an initial portion of bromine dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 20-25 °C.[7] Continue the addition until the reaction mixture becomes transparent.
-
Second Bromination: After the initial reaction is complete (indicated by the color change), continue the dropwise addition of the remaining bromine. The reaction mixture will typically turn a light reddish-brown color. Maintain the temperature below 20-25 °C throughout the addition.[7]
-
Reaction Time: Once the bromine addition is complete, continue stirring the mixture at room temperature for approximately 24-40 hours.[7] During this time, a white to off-white solid will precipitate.
-
Isolation of the Product: Isolate the solid product by centrifugation or suction filtration to remove the solvent.[7]
-
Purification: Wash the filter cake with cold methanol (two portions) to remove any unreacted starting materials and byproducts.[7]
-
Drying: Dry the purified white crystalline powder under vacuum to obtain the final product.[7]
Purity and Yield:
-
Purity: The purity of the final product, as determined by gas chromatography, is typically in the range of 97-99%.[1]
-
Yield: Molar yields for this process are reported to be in the range of 65-75%.[7][9]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Application in the Synthesis of Azetidines
Azetidines are valuable four-membered heterocyclic compounds in medicinal chemistry. This compound serves as a key precursor for the construction of the azetidine ring system through cyclization reactions with primary amines.
General Reaction Scheme for Azetidine Synthesis
Caption: General synthesis of azetidines.
Significance in Drug Development
The azetidine scaffold is a privileged structure in drug discovery due to its ability to impart favorable physicochemical properties. Its rigid, three-dimensional nature can lead to improved binding affinity and selectivity for biological targets. Furthermore, the incorporation of an azetidine ring can enhance metabolic stability and reduce off-target toxicity.[4][5] Azetidine-containing compounds have been investigated for a wide range of therapeutic applications, including:
The use of this compound provides a reliable and efficient route to access a diverse range of substituted azetidines for screening and lead optimization in drug discovery programs.
Spectral Data
The following is a summary of available spectral data for this compound, which is crucial for its identification and characterization.
| Technique | Data | Reference(s) |
| ¹H NMR | Available | [10] |
| ¹³C NMR | Data not readily available in searched literature. | |
| Mass Spectrometry (GC-MS) | Available | [6] |
| Infrared (IR) Spectroscopy | Available | [6] |
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).
-
Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling.
-
Storage: Keep in a dark place, sealed in a dry container at room temperature.[8]
It is imperative to consult the Safety Data Sheet (SDS) for this compound before use for complete and detailed safety information.
Conclusion
This compound is a valuable and versatile reagent for organic synthesis, with a particularly important role in the construction of medicinally relevant azetidine derivatives. This technical guide has provided a comprehensive overview of its properties, detailed synthesis protocols, and its applications in drug development. The information and experimental procedures outlined herein are intended to support researchers and scientists in the effective and safe utilization of this important chemical building block.
References
- 1. CN104262121A - Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Google Patents [patents.google.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Azetidine synthesis [organic-chemistry.org]
- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C5H10Br2O2 | CID 2734196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Eureka | Patsnap [eureka.patsnap.com]
- 8. This compound | 22094-18-4 [chemicalbook.com]
- 9. CN117105752A - Preparation method of 1, 3-dibromo-2, 2-dimethoxypropane - Google Patents [patents.google.com]
- 10. This compound(22094-18-4) 1H NMR spectrum [chemicalbook.com]
The Versatile Intermediate: A Technical Guide to 1,3-Dibromo-2,2-dimethoxypropane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, properties, and diverse applications of 1,3-Dibromo-2,2-dimethoxypropane (CAS No. 22094-18-4), a valuable and versatile synthetic intermediate in modern organic chemistry. Its unique structural features, possessing two primary bromide leaving groups and a protected ketone functionality, make it an ideal precursor for the construction of a variety of complex molecular architectures, including four-membered rings and macrocycles. This guide provides detailed experimental protocols, quantitative data, and visual diagrams to facilitate its effective utilization in research and development.
Physicochemical and Spectroscopic Data
This compound is a white to pale yellow crystalline solid or colorless to pale yellow liquid. A summary of its key physical and spectroscopic properties is provided below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₀Br₂O₂ | |
| Molecular Weight | 261.94 g/mol | |
| CAS Number | 22094-18-4 | |
| Appearance | White to pale yellow solid/liquid | |
| Melting Point | 65-68 °C | |
| Boiling Point | 235 °C (estimated) | |
| Solubility | Soluble in methanol (B129727) and other common organic solvents. |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Data | Reference(s) |
| ¹H NMR | (CDCl₃, 400 MHz): δ 3.58 (s, 4H, 2 x CH₂Br), 3.29 (s, 6H, 2 x OCH₃) | |
| ¹³C NMR | Data not explicitly found in searches, but typical shifts for similar structures suggest: ~100-105 ppm (quaternary carbon), ~50-55 ppm (OCH₃), ~35-40 ppm (CH₂Br) | |
| Infrared (IR) | Vapor phase IR spectrum available on PubChem. Characteristic peaks would include C-H, C-O, and C-Br stretching frequencies. | |
| Mass Spectrometry (MS) | GC-MS data available on PubChem. Fragmentation would likely involve loss of methoxy (B1213986) and bromine radicals. |
Synthesis of this compound
The most common and direct synthesis of this compound involves the bromination of 2,2-dimethoxypropane, which can be formed in situ from acetone (B3395972) and methanol. Several methods have been reported, with variations in reaction conditions, stoichiometry, and purification procedures affecting the overall yield and purity.
An illustrative workflow for a common synthetic procedure is presented below.
Caption: General workflow for the synthesis and purification of this compound.
Table 3: Comparison of Synthetic Protocols for this compound
| Reactants (molar ratio) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Acetone:Methanol:Bromine (1:10.6:2.2) | Methanol | 0 to RT | 24 | 66.7 | 99 | |
| Acetone:Methanol:Bromine (1:7.6:2.5) | Methanol | < 24 | 36 | Not explicitly calculated, but 39 kg product from 14.3 kg acetone | 98.9 | |
| Acetone:Methanol:Bromine (1:9.5:2.0) | Methanol | < 25 | 40 | Not explicitly calculated, but 580 kg product from 180 kg acetone | 99.2 | |
| Acetone:Methanol:Bromine (1:1:1) | Methanol | 0 | 24 | 22 | Not specified | |
| 2,2-Dimethoxypropane:Bromine (1:2.2) | Methanol | 0 to heated | 15 | 60 | Not specified | |
| Acetone:Methanol with Bromine (continuous flow) | Methanol | 40-50 | 0.08-0.25 | 76 | > 99 |
Experimental Protocol: Synthesis from Acetone and Bromine
-
Reaction Setup: In a 10L reactor, add 986 grams of acetone and 6 kilograms of methanol. Stir the mixture until uniform.
-
Bromination: Cool the reactor to below 20°C. Slowly add 1.5 kilograms of bromine dropwise. After the initial reaction causes the color to fade, continue the dropwise addition of another 3.8 kilograms of bromine, maintaining the temperature below 20°C. The reaction mixture will appear light reddish-brown.
-
Reaction: After the complete addition of bromine, stir the mixture at room temperature for approximately 24 hours. A significant amount of off-white solid will precipitate.
-
Purification: Separate the solid product from the solvent via centrifugation or filtration. Wash the solid cake twice with 1.5 kg of methanol.
-
Drying: Dry the resulting white powdery crystals under vacuum for 24 hours to yield the final product.
Applications in Organic Synthesis
This compound serves as a cornerstone for the synthesis of various cyclic and heterocyclic systems. The two primary bromide atoms are excellent leaving groups for nucleophilic substitution, while the dimethoxy acetal (B89532) acts as a stable protecting group for a ketone, which can be deprotected under acidic conditions.
Synthesis of Cyclobutane (B1203170) Derivatives
This intermediate is particularly useful for the construction of four-membered rings through a [2+2] cycloaddition strategy.
Caption: Logical workflow for the synthesis of a cyclobutane derivative.
-
Preparation: Flame-dry a 1000-mL single-necked round-bottomed flask under vacuum and backfill with argon.
-
Reagent Addition: Charge the flask with sodium hydride (60% dispersion in mineral oil, 2.5 equiv). Add N,N-dimethylformamide (DMF) and cool to 0°C.
-
Deprotonation: Add a solution of benzyl cyanide (1.0 equiv) in DMF dropwise to the flask at 0°C over 40 minutes. Allow the reaction to warm to room temperature and stir until hydrogen evolution ceases.
-
Cycloalkylation: Add this compound (1.2 equiv) to the flask at room temperature. The mixture will turn into a dark green suspension.
-
Reaction: Stir the reaction mixture at ambient temperature for 16 hours.
-
Workup and Purification: The reaction progress can be monitored by TLC. After completion, the product is isolated and purified. The acetal can then be hydrolyzed using aqueous HCl in acetonitrile (B52724) to yield the corresponding ketone.
Synthesis of Azetidines (Aza-four-membered rings)
The reaction of this compound with primary amines provides a direct route to substituted azetidines. The reaction proceeds via a double nucleophilic substitution mechanism.
Caption: Reaction mechanism for the synthesis of N-substituted 3,3-dimethoxyazetidines.
While a specific protocol for the synthesis of an azetidine (B1206935) from this compound was not found in the searched literature, a general procedure can be adapted from the synthesis of azetidines from 1,3-dihalides:
-
Reaction Setup: To a solution of a primary amine (1.0 equiv) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate or triethylamine (B128534) (2.2 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) to the mixture.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.
-
Workup and Purification: After completion, cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography.
Polypeptide Cyclization
The bifunctional nature of this compound makes it a potential candidate for the cyclization of peptides. By reacting with two nucleophilic residues within a linear peptide chain (e.g., the N-terminal amine and a side-chain amine of lysine, or two cysteine thiols), it can act as a rigid linker to form a macrocyclic peptide. The dimethoxypropane unit introduces a constrained, gem-dimethyl acetal moiety into the cyclic backbone. Although mentioned as a potential application, a specific, detailed experimental protocol for this transformation was not identified in the searched literature.
Safety and Handling
This compound is an irritant to the eyes, respiratory system, and skin. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its ability to act as a precursor for four-membered rings and its potential for use in constructing other complex molecular architectures, such as macrocyclic peptides, make it a powerful tool for researchers in academia and industry. The synthetic protocols and applications detailed in this guide provide a solid foundation for its use in the development of novel chemical entities.
The Synthetic Versatility of 1,3-Dibromo-2,2-dimethoxypropane: A Technical Guide to its Dibromo Functionality
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibromo-2,2-dimethoxypropane is a versatile bifunctional electrophile that has garnered significant interest in organic synthesis. Its utility stems from the presence of two primary bromine atoms, which act as excellent leaving groups in nucleophilic substitution reactions, and a protected ketone functionality in the form of a dimethyl acetal (B89532). This unique structural arrangement makes it a valuable precursor for the construction of a variety of cyclic and acyclic molecules, particularly four-membered heterocyclic rings such as azetidines, oxetanes, and thietanes. The acetal group is stable under neutral and basic conditions, allowing for selective reactions at the C1 and C3 positions, and can be readily deprotected under acidic conditions to reveal the ketone, providing a handle for further synthetic transformations. This guide provides an in-depth analysis of the reactivity of the dibromo functionality in this compound, focusing on its application in the synthesis of key structural motifs relevant to drug discovery and development.
Reactivity of the Dibromo Functionality
The core reactivity of this compound lies in the susceptibility of the carbon-bromine bonds to nucleophilic attack. The two primary bromine atoms are excellent leaving groups, facilitating bimolecular nucleophilic substitution (SN2) reactions with a wide range of nucleophiles. This reactivity is the foundation for its use as a building block in the synthesis of complex molecules.
Cyclization Reactions with Dinucleophiles
A primary application of this compound is in the synthesis of four-membered rings through cyclization reactions with dinucleophiles. The 1,3-disposition of the bromine atoms is ideal for forming these strained ring systems.
Synthesis of Azetidines:
The reaction of this compound with primary amines is a key method for the synthesis of 3,3-dimethoxyazetidine (B13554958) derivatives. This reaction proceeds via a double SN2 mechanism, where the amine first displaces one bromide, and the resulting secondary amine then undergoes an intramolecular cyclization to displace the second bromide, forming the azetidine (B1206935) ring. This methodology is particularly valuable as azetidines are important structural motifs in medicinal chemistry.[1]
Conceptual Reaction Scheme for Azetidine Synthesis
Caption: General workflow for the synthesis of 3,3-dimethoxyazetidine derivatives.
Synthesis of Oxetanes and Thietanes:
While less commonly reported specifically with this compound, the general principle of using 1,3-dihaloalkanes for the synthesis of oxetanes and thietanes is well-established. Reaction with a diol or its conjugate base would be expected to yield a 3,3-dimethoxyoxetane, and reaction with a dithiol or a sulfide (B99878) source like sodium sulfide can produce a 3,3-dimethoxythietane.
Reactions with Mononucleophiles
This compound can also react with mononucleophiles, leading to the formation of 1,3-disubstituted propane (B168953) derivatives. The reaction conditions can be controlled to favor either mono- or di-substitution.
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of this compound in synthesis. The following sections provide representative procedures for key transformations.
General Procedure for the Synthesis of 3,3-Dimethoxyazetidines
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline)
-
A non-nucleophilic base (e.g., potassium carbonate, triethylamine)
-
A polar aprotic solvent (e.g., acetonitrile, DMF)
Procedure:
-
To a solution of the primary amine (1.0 equivalent) and the non-nucleophilic base (2.2 equivalents) in the chosen solvent, add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature.
-
Heat the reaction mixture to a temperature between 50-80 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired 3,3-dimethoxyazetidine derivative.
Illustrative Experimental Workflow
Caption: A typical experimental workflow for azetidine synthesis.
Quantitative Data
Currently, specific quantitative data (e.g., yields, reaction times for a variety of nucleophiles) for the reactions of this compound is not extensively documented in the readily available literature. The information available points to its role as a key intermediate, particularly in patent literature for the synthesis of aza-four-membered rings, suggesting its utility is established in industrial settings.[1]
Conclusion
This compound is a valuable and versatile building block in organic synthesis. The reactivity of its dibromo functionality, primarily through SN2 reactions, allows for the efficient construction of various molecular architectures, most notably four-membered heterocyclic rings. The protected ketone functionality adds another layer of synthetic utility, enabling subsequent modifications after the initial reactions at the C1 and C3 positions. While detailed, publicly available studies on its reactivity with a broad range of nucleophiles are somewhat limited, its established use as a precursor for important heterocyclic motifs underscores its significance for researchers, scientists, and professionals in drug development. Further exploration of its reactivity is likely to uncover new and innovative applications in the synthesis of complex and biologically active molecules.
References
Stability and Storage of 1,3-Dibromo-2,2-dimethoxypropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 1,3-Dibromo-2,2-dimethoxypropane (CAS No. 22094-18-4). A comprehensive understanding of this compound's stability is critical for ensuring its integrity in research and development, particularly in the synthesis of novel pharmaceutical compounds where purity and consistency are paramount. This document outlines the known sensitivities, incompatibilities, and degradation profile of this compound, and provides detailed experimental protocols for its stability assessment based on established international guidelines.
Core Stability and Storage Data
Proper storage is essential to maintain the quality and shelf-life of this compound. The following table summarizes the recommended storage conditions and known stability information based on publicly available safety data sheets and product specifications.
| Parameter | Recommendation/Information | Source Citation(s) |
| Storage Temperature | Store in a cool, dry place. Options include room temperature, <15°C, 4°C (for short-term storage, up to 2 years), and -20°C (for long-term storage, up to 3 years). | [1][2][3] |
| Light Sensitivity | The compound is light-sensitive. It should be stored in a dark place. | [1][4] |
| Air and Moisture Sensitivity | The compound is sensitive to both air and moisture. It is recommended to store it under an inert gas atmosphere and in a tightly sealed container to prevent hydrolysis and oxidation. | [3][5] |
| Physical Form | White to yellow to orange powder or crystalline solid. | [3] |
| Incompatible Materials | Avoid contact with strong oxidizing agents and strong bases. | [6] |
| Hazardous Decomposition Products | Thermal decomposition may produce carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (e.g., hydrogen bromide). | [6] |
Proposed Degradation Pathways
Hydrolytic Degradation
The 2,2-dimethoxypropane (B42991) group is a ketal, which is susceptible to hydrolysis under acidic conditions, and to a lesser extent in neutral or basic aqueous environments. The presence of moisture is a critical factor in this degradation pathway. The proposed mechanism involves the protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol (B129727) to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water leads to a hemiacetal, which then hydrolyzes further to yield 1,3-dibromoacetone (B16897) and two molecules of methanol.
Thermal Decomposition
At elevated temperatures, this compound is expected to undergo thermal decomposition. Homolytic cleavage of the carbon-bromine bonds is a probable initial step due to the relative weakness of the C-Br bond. This would generate radical intermediates that could propagate further reactions, leading to the formation of smaller, volatile molecules, including hydrogen bromide, and ultimately carbon oxides.
Photochemical Decomposition
Given its light sensitivity, this compound is susceptible to photochemical degradation. Absorption of UV light can also induce homolytic cleavage of the carbon-bromine bonds, initiating radical chain reactions similar to those in thermal decomposition.
Experimental Protocols for Stability Testing
To rigorously assess the stability of this compound, a forced degradation or stress testing study is recommended. The following protocols are based on the principles outlined in the ICH Q1A(R2) guideline for stability testing of new drug substances.[7] These studies are designed to identify potential degradants, establish degradation pathways, and validate the stability-indicating power of analytical methods.[1][8]
General Experimental Workflow
A general workflow for conducting stability studies is outlined below.
Methodologies for Stress Testing
Objective: To evaluate the intrinsic stability of this compound by subjecting it to various stress conditions.
Materials:
-
This compound (at least three primary batches).
-
Inert, sealed containers (e.g., amber glass vials with Teflon-lined caps).
-
Stability chambers with controlled temperature and humidity.
-
Photostability chamber compliant with ICH Q1B guidelines.
-
Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂).
-
High-purity solvents for sample preparation and analysis.
-
Analytical instrumentation (e.g., HPLC-UV/MS, GC-MS, FT-IR, DSC).
Protocols:
-
Thermal Stability (Solid State):
-
Place accurately weighed samples of the compound in sealed vials.
-
Expose the samples to elevated temperatures (e.g., 40°C, 60°C, and 80°C) in a stability chamber for a defined period (e.g., up to 4 weeks).[7]
-
Include a control sample stored at the recommended long-term storage condition (e.g., -20°C).
-
At specified time points (e.g., 1, 2, and 4 weeks), withdraw samples for analysis.
-
-
Humidity Sensitivity (Solid State):
-
Place samples in open containers within a stability chamber set to a high relative humidity (e.g., 75% RH or 90% RH) and an elevated temperature (e.g., 40°C).[7]
-
At designated time intervals, analyze the samples for degradation and moisture content.
-
-
Photostability:
-
Expose solid samples to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to exclude light.
-
Analyze both the exposed and control samples for any physical or chemical changes.
-
-
Hydrolytic Stability (in Solution):
-
Prepare solutions of the compound in acidic (pH 1.2), neutral (pH 7.0), and basic (pH 9.0) aqueous buffers.
-
Store the solutions at a controlled temperature (e.g., 40°C).
-
Analyze the solutions at various time points to determine the rate of hydrolysis.
-
-
Oxidative Stability (in Solution):
-
Prepare a solution of the compound and treat it with an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Maintain the solution at room temperature or a slightly elevated temperature.
-
Monitor the sample over time for the formation of degradation products.
-
Analytical Methods
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection, should be developed and validated. This method must be able to separate the intact compound from all potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be valuable for identifying volatile degradants. Spectroscopic methods like FT-IR can detect changes in functional groups, and Differential Scanning Calorimetry (DSC) can identify changes in the solid-state properties of the material.
Conclusion
This compound is a valuable reagent that requires careful handling and storage to ensure its stability. It is sensitive to heat, light, and moisture, and is incompatible with strong oxidizing agents and bases. The principal degradation pathways are likely to be hydrolysis of the ketal functional group and radical-mediated decomposition initiated by heat or light. For critical applications in drug development and scientific research, it is imperative to implement a robust stability testing program, such as the one outlined in this guide, to ensure the quality and reliability of this important chemical intermediate.
References
- 1. acdlabs.com [acdlabs.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. nelsonlabs.com [nelsonlabs.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
1,3-Dibromo-2,2-dimethoxypropane molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dibromo-2,2-dimethoxypropane, also known as 1,3-dibromoacetone (B16897) dimethyl acetal (B89532), is a versatile bifunctional reagent crucial in modern organic synthesis. Its unique structure, featuring two primary bromide leaving groups and a protected ketone, makes it a valuable building block for a variety of complex molecules, including heterocyclic compounds and strained bicyclic systems relevant to drug discovery. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis protocols, and applications, with a focus on its utility for professionals in the chemical and pharmaceutical sciences.
Molecular Structure and Chemical Formula
This compound is a halogenated acetal. The central carbon atom (C2) of the propane (B168953) backbone is bonded to two methoxy (B1213986) groups (-OCH₃) and two bromomethyl groups (-CH₂Br). This structure provides two reactive sites for nucleophilic substitution while the dimethyl acetal group serves as a stable protecting group for a ketone functionality, which can be revealed under acidic conditions.
Key Identifiers:
Physicochemical and Spectroscopic Data
The properties of this compound are summarized below. The compound is typically a white to off-white crystalline solid at room temperature and is soluble in common organic solvents like ethanol, acetone (B3395972), and dichloromethane, but has limited solubility in water.[4]
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Weight | 261.94 g/mol | [1] |
| Appearance | White crystalline powder/solid | [5] |
| Melting Point | 65 - 68 °C | [5][6] |
| Boiling Point | 235 °C (at 760 mmHg) | [6] |
| Density | ~1.7 g/cm³ | [6] |
Table 2: Spectroscopic Data
| Technique | Data | Reference(s) |
| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 3.58 (s, 4H, 2 x -CH₂Br), 3.29 (s, 6H, 2 x -OCH₃) | [6] |
| ¹³C NMR | Three signals are expected due to molecular symmetry: one for the two equivalent -C H₂Br carbons, one for the two equivalent -OC H₃ carbons, and one for the central quaternary C (OCH₃)₂ carbon. | |
| Mass Spec. | GC-MS data is available in spectral databases. | [3] |
| Infrared (IR) | Vapor phase IR spectra are available in spectral databases. | [3] |
Experimental Protocols: Synthesis
The synthesis of this compound is most commonly achieved through the reaction of acetone and methanol (B129727) with elemental bromine.[7][8] This one-pot reaction involves the simultaneous bromination of the acetone enolate and acetalization of the ketone. Two primary methodologies are reported: a traditional batch process and a modern continuous flow process.
Batch Synthesis Protocol
This method involves the slow addition of bromine to a cooled solution of acetone in methanol.[8]
Materials:
-
Acetone
-
Methanol
-
Bromine
-
Reaction Kettle (e.g., 10L glass reactor)
-
Stirring apparatus
-
Dropping funnel
-
Centrifuge or filtration setup
-
Vacuum drying oven
Procedure:
-
Charge the reaction kettle with acetone (1.0 eq) and methanol (approx. 6-7 parts by weight relative to acetone). Stir the mixture to ensure homogeneity.[8]
-
Cool the reaction mixture to a temperature not exceeding 20-25°C.[8]
-
Slowly add bromine (approx. 5.4 eq) dropwise to the stirred solution. The rate of addition should be controlled to maintain the reaction temperature below the specified limit. The reaction mixture will typically appear light red-brown during the addition.[8]
-
After the initial bromine addition, continue to add the remaining bromine. Some protocols suggest a staged addition, waiting for the solution to become transparent before proceeding.[8]
-
Once the full amount of bromine has been added, continue stirring the mixture at room temperature for 24 to 40 hours. A white solid precipitate will form.[7][8]
-
Purification: Isolate the white solid product by suction filtration or centrifugation.[7][8]
-
Wash the filter cake with cold methanol (twice) to remove unreacted starting materials and soluble byproducts.[7][8]
-
Dry the resulting white crystalline powder under vacuum to yield the final product, this compound, with a purity typically in the range of 97-99%.[8]
Continuous Flow Synthesis Protocol
A more recent, safer, and potentially higher-yielding method utilizes continuous flow technology, which avoids the accumulation of large quantities of reactive intermediates.[9]
Apparatus:
-
Two metering pumps
-
Microreactor or coiled tube reactor
-
Mixing unit (e.g., T-mixer)
-
Temperature-controlled bath
-
Collection vessel (e.g., glass reactor)
-
Crystallization vessel
Procedure:
-
Prepare a stock solution of acetone in methanol (e.g., 25-30% acetone by mass).[9]
-
Charge the first metering pump with the acetone/methanol mixture and the second metering pump with bromine.[9]
-
Set the flow rates of the pumps to achieve a desired stoichiometric ratio. For example, a flow rate of 1.5-2.0 g/min for the acetone/methanol mixture and 2.0-3.0 g/min for bromine.[9]
-
Pump the two streams into a mixing unit and then through a reactor coil maintained at a controlled temperature of 40-50°C. The reaction is typically complete within 5-15 minutes of residence time.[9]
-
Collect the output stream in a cooled glass reactor.
-
Purification: Transfer the collected reaction liquid to a crystallization vessel, cool to -10°C, and stir for approximately 2 hours to induce precipitation.[9]
-
Isolate the white solid product by suction filtration and dry. This method can achieve purities greater than 99%.[9]
Applications in Chemical Synthesis and Drug Development
This compound is a key intermediate in various synthetic transformations.[4] Its bifunctional nature allows for the construction of cyclic and other complex architectures.
-
Synthesis of Cyclobutanes: It serves as a 1,3-dielectrophile. For instance, it reacts with nucleophiles like benzyl (B1604629) cyanide in the presence of a strong base to form functionalized cyclobutane (B1203170) rings.[4] This pathway is important for creating strained ring systems that are of increasing interest as bioisosteres in drug design.
-
Precursor to Other Reagents: The compound can be used to synthesize other useful building blocks, such as (E)- and (Z)-1,3-dibromo-2-methoxypropene, which are valuable for subsequent palladium-catalyzed coupling reactions.
-
Heterocycle Formation: It is a key material for synthesizing aza-four-membered rings (azetidines), which are important structural motifs in many biologically active compounds.
-
Pharmaceutical Intermediates: Its role as a versatile building block makes it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[4]
Logical and Experimental Workflows
The synthesis and subsequent use of this compound can be visualized as a logical workflow from starting materials to a more complex molecular scaffold.
Caption: Synthesis and application workflow for this compound.
Safety and Handling
This compound is an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][5]
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid formation of dust and inhalation of vapors or dust.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place. Keep away from strong oxidizing agents and strong bases.[5]
-
Fire Hazards: In case of fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen halides can be produced.[5]
Conclusion
This compound is a high-value reagent for organic synthesis, offering a reliable route to complex molecular architectures. Its straightforward synthesis, combined with its utility as a bifunctional building block, ensures its continued relevance in both academic research and industrial applications, particularly in the development of novel pharmaceuticals. The availability of both batch and continuous flow synthesis protocols provides flexibility for researchers and manufacturers, with the latter offering significant advantages in safety and efficiency. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.
References
- 1. This compound AldrichCPR 22094-18-4 [sigmaaldrich.com]
- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. This compound | C5H10Br2O2 | CID 2734196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. fishersci.com [fishersci.com]
- 6. guidechem.com [guidechem.com]
- 7. Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN104262121A - Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Google Patents [patents.google.com]
- 9. CN117105752A - Preparation method of 1, 3-dibromo-2, 2-dimethoxypropane - Google Patents [patents.google.com]
Solubility Profile of 1,3-Dibromo-2,2-dimethoxypropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,3-Dibromo-2,2-dimethoxypropane in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and outlines established experimental protocols for determining solubility.
Core Executive Summary
This compound is a halogenated organic compound recognized for its utility as a synthetic intermediate, particularly in the formation of heterocyclic compounds and in cross-coupling reactions.[1] An understanding of its solubility is critical for its application in pharmaceutical synthesis and materials science. This guide summarizes the known qualitative solubility of this compound and provides general methodologies for its quantitative determination.
Solubility Data
Table 1: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility | Source |
| Methanol | Soluble; solubility increases with heat.[2] | [2] |
| Ethanol | Readily soluble; can be purified by recrystallization.[1][2] | [1][2] |
| Acetone | Readily soluble.[1][3] | [1][3] |
| Dichloromethane | Readily soluble.[1] | [1] |
| Ether | Soluble.[3] | [3] |
| Chloroform | Soluble.[3] | [3] |
| Water | Limited to sparingly soluble.[1] | [1] |
Experimental Protocols for Solubility Determination
The following are generalized experimental protocols for determining the solubility of an organic compound like this compound. These methods can be adapted to generate quantitative data.
Method 1: Gravimetric Method (Shake-Flask)
This is a traditional and widely used method for determining thermodynamic solubility.
Materials:
-
This compound
-
Selected organic solvent
-
Thermostatically controlled shaker bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Vials
Procedure:
-
An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial.
-
The vial is placed in a thermostatically controlled shaker bath and agitated at a constant temperature until equilibrium is reached. This may take several hours to days.
-
Once equilibrium is achieved, the solution is allowed to stand to allow undissolved solid to settle.
-
A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.
-
A known volume of the filtrate is transferred to a pre-weighed container.
-
The solvent is evaporated, and the container with the solid residue is weighed.
-
The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., g/100 mL).
Method 2: Spectroscopic Method
This method is suitable for compounds with a chromophore or when a suitable spectroscopic technique can be employed for quantification.
Materials:
-
Same as the gravimetric method.
-
Spectrophotometer (e.g., UV-Vis or other appropriate spectroscopic instrument).
Procedure:
-
Prepare a saturated solution as described in the gravimetric method (steps 1-4).
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance or other spectroscopic response of the standard solutions to generate a calibration curve.
-
Dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve.
-
Measure the spectroscopic response of the diluted sample.
-
Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.
Synthesis Workflow
The synthesis of this compound is a key process for its availability in research and development. The following diagram illustrates a common synthetic route.
References
Navigating the Safe Handling of 1,3-Dibromo-2,2-dimethoxypropane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the hazards and essential safety precautions for handling 1,3-Dibromo-2,2-dimethoxypropane (CAS No. 22094-18-4). Adherence to these guidelines is critical to ensure a safe laboratory environment and minimize the risk of exposure-related health effects. This document synthesizes information from safety data sheets and established experimental protocols to provide a thorough resource for laboratory personnel.
Hazard Identification and Classification
This compound is classified as a hazardous substance with the potential to cause significant irritation to the skin, eyes, and respiratory system.[1][2][3] Prolonged or high-level exposure may lead to more severe health consequences, including potential damage to the central nervous system, liver, and kidneys.[4] While not currently classified as a carcinogen by major regulatory agencies, caution is advised due to limited long-term exposure data.[4]
GHS Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Quantitative Toxicity Data
| Exposure Route | ATE Value | Classification Criteria |
| Oral | > 2000 mg/kg | Based on ATE data, the classification criteria are not met.[1] |
| Dermal | > 2000 mg/kg | Based on ATE data, the classification criteria are not met.[1] |
| Inhalation (Mist) | > 5 mg/l | Based on ATE data, the classification criteria are not met.[1] |
Experimental Protocols for Hazard Assessment
Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for evaluating the hazardous properties of chemicals. The following are key experimental methodologies relevant to assessing the risks associated with this compound.
Skin Irritation Testing (Based on OECD Guideline 439)
This in vitro method utilizes a reconstructed human epidermis (RhE) model to assess the potential for skin irritation, thereby avoiding the use of live animals.
Methodology:
-
Tissue Preparation: Commercially available RhE models are equilibrated in culture medium.
-
Test Substance Application: A precise amount of this compound is applied topically to the surface of the RhE tissue.
-
Exposure and Incubation: The tissue is exposed to the chemical for a defined period, followed by rinsing and a post-exposure incubation period.
-
Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay. A reduction in cell viability below a certain threshold indicates that the substance is an irritant.
Eye Irritation Testing (Based on OECD Guideline 405)
This in vivo test is designed to determine the potential for a substance to cause eye irritation or serious eye damage.
Methodology:
-
Animal Selection: Healthy, adult albino rabbits are used for this test.
-
Test Substance Application: A single dose of this compound is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
Observation: The eyes are examined for signs of irritation, such as redness, swelling, and discharge, at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.
-
Scoring: The severity of the observed effects is scored to determine the level of irritation.
Signaling Pathways and Mechanisms of Toxicity
Specific signaling pathways for the toxicity of this compound have not been extensively documented in publicly available literature. However, based on the known reactivity of similar halogenated hydrocarbons, a hypothetical mechanism of action can be proposed.
Halogenated compounds can exert their toxic effects through various mechanisms, including:
-
Direct Irritation: The chemical itself can directly interact with and damage cellular membranes and proteins in the skin, eyes, and respiratory tract, leading to an inflammatory response.
-
Metabolic Activation: The metabolism of brominated propanes can lead to the formation of reactive intermediates. For instance, the metabolism of the related compound 1,3-dibromopropane (B121459) is known to involve conjugation with glutathione, which can sometimes lead to the formation of toxic metabolites.
Below is a conceptual diagram illustrating a generalized workflow for assessing the hazards of a chemical like this compound, from initial screening to risk management.
Safety Precautions and Handling
Strict adherence to safety protocols is mandatory when working with this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should also be worn.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: Work in a well-ventilated area, preferably in a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust or vapors.[1] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In the event of exposure or a spill, immediate action is necessary.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Get medical attention.[3] |
Accidental Release Measures
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent the material from entering drains or waterways.
The following diagram outlines the logical flow of actions in case of an accidental exposure.
Fire and Explosion Hazards
This compound is not considered to be a significant fire risk; however, containers may burn if exposed to heat or flame.
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: May produce carbon monoxide, carbon dioxide, and hydrogen bromide gas upon combustion.
-
Firefighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow this material to enter sewers or waterways.
By understanding and implementing these safety measures, researchers and scientists can mitigate the risks associated with this compound and ensure a safe and productive work environment.
References
A Technical Guide to High-Purity 1,3-Dibromo-2,2-dimethoxypropane for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity 1,3-Dibromo-2,2-dimethoxypropane, a crucial reagent in various synthetic applications, particularly in pharmaceutical and materials science research. This document outlines commercial supplier specifications, detailed synthesis and purification protocols, and a logical workflow for selecting a suitable supplier to meet rigorous research demands.
Commercial Supplier Specifications
The selection of a commercial supplier for this compound is a critical step in ensuring the reproducibility and success of experimental work. High purity is often paramount to avoid side reactions and ensure the integrity of the final products. The following table summarizes the publicly available data on the purity and physical properties of this compound from various commercial suppliers. It is important to note that specifications can vary by batch, and for critical applications, requesting a lot-specific certificate of analysis is highly recommended.
| Supplier | CAS Number | Purity Specification | Melting Point (°C) | Analytical Method | Notes |
| Tokyo Chemical Industry (TCI) | 22094-18-4 | >98.0% | 64.0 - 68.0 | Gas Chromatography (GC) | |
| Chemsavers | 22094-18-4 | 99%[1] | Not Specified | Not Specified | Restricted to qualified labs and businesses. |
| SAGECHEM | 22094-18-4 | 99%[2] | Not Specified | Not Specified | |
| Sigma-Aldrich (AldrichCPR) | 22094-18-4 | Not Specified | Not Specified | Not Specified | Buyer assumes responsibility to confirm product identity and/or purity; no analytical data collected by the company. |
| Sarchem Labs | 22094-18-4 | No specifications available[3] | 65[3] | Not Specified | |
| MedChemExpress | 22094-18-4 | Not Specified | Not Specified | Not Specified | Biochemical reagent for research use.[4][5] |
| Om Multiplex Chem | Not Specified | "Precise composition and contaminant free nature"[6] | Not Specified | Not Specified | Manufacturer and supplier in India.[6] |
| BLD Pharm | 22094-18-4 | Not Specified | Not Specified | Not Specified |
Experimental Protocols
For researchers who require in-house synthesis or further purification, this section details common experimental procedures for the preparation and purification of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of acetone (B3395972) and methanol (B129727) with bromine. Several methodologies have been reported, with variations in reaction conditions and scale.
Method 1: Batch Process Synthesis (Purity: 97-99%) [7][8]
This method is a common laboratory-scale synthesis.
-
Reaction Setup: A reaction kettle or a round-bottom flask equipped with a stirrer and a dropping funnel is charged with acetone and methanol.
-
Bromination: Bromine is added dropwise to the stirred solution. The reaction temperature is maintained below 20-25°C. The reaction mixture will typically be a light reddish-brown color during the addition.
-
Reaction Time: After the complete addition of bromine, the mixture is stirred at room temperature for approximately 24-40 hours, during which a white solid precipitate of this compound will form.
-
Isolation: The solid product is isolated by filtration (e.g., using a centrifugal machine or suction filtration).
-
Washing: The filter cake is washed with methanol to remove unreacted starting materials and byproducts.
-
Drying: The resulting white powdery crystal is dried under vacuum to yield the final product.
Method 2: Continuous Flow Synthesis (Purity: >99%) [9]
Continuous flow technology offers improved reaction efficiency and safety for the synthesis of this compound.
-
System Setup: Two metering pumps are used to introduce the reactants into a mixing unit. One pump delivers a pre-mixed solution of acetone and methanol, while the second pump delivers bromine.
-
Reaction Conditions: The reaction is carried out at a temperature of 40-50°C with a reaction time of 5-15 minutes.
-
Crystallization: The output from the reactor is collected in a crystallization vessel and cooled to -10°C with stirring for 2 hours to induce precipitation of the product.
-
Isolation and Drying: The white solid is collected by suction filtration and dried. This method has been reported to solve problems of low yield and the formation of polysubstituted byproducts often seen in batch processes.[9]
Purification
For applications requiring the highest purity, commercially available or synthesized this compound can be further purified.
Recrystallization
Recrystallization is an effective method for purifying solid organic compounds.
-
Solvent Selection: Literature suggests that this compound can be purified by recrystallization from ethanol (B145695).[10] Methanol is also commonly used as a washing solvent during synthesis, indicating its utility in purification.[7][8]
-
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, which should induce the formation of crystals.
-
Further cooling in an ice bath or freezer can increase the yield of the purified product.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
-
Quality Control and Analytical Methods
The purity of this compound is most commonly assessed by Gas Chromatography (GC) , as indicated by suppliers like TCI. For structural confirmation and identification of potential impurities, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be employed.
Supplier Selection Workflow
The following diagram illustrates a logical workflow for selecting a commercial supplier of high-purity this compound, tailored to the specific needs of a research project.
References
- 1. chemsavers.com [chemsavers.com]
- 2. SAGECHEM/1,3-Dibromo-2,2-dimethoxypropane, CasNo.22094-18-4 SAGECHEM LIMITED China (Mainland) [sagechem.lookchem.com]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound 22094-18-4 | MedChemExpress [medchemexpress.eu]
- 6. Dibromo Dimethoxypropane Manufacturer, Supplier from Jalgaon [ommultiplexchem.com]
- 7. CN104262121A - Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Google Patents [patents.google.com]
- 8. Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN117105752A - Preparation method of 1, 3-dibromo-2, 2-dimethoxypropane - Google Patents [patents.google.com]
- 10. Page loading... [wap.guidechem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Azetidines using 1,3-Dibromo-2,2-dimethoxypropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidines are saturated four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and drug discovery. The inherent ring strain of the azetidine (B1206935) scaffold imparts unique conformational constraints and metabolic stability to molecules, making it a valuable motif in the design of novel therapeutics. One versatile method for the synthesis of the azetidine ring is the cyclization of primary amines with 1,3-dielectrophiles. This document provides detailed application notes and experimental protocols for the synthesis of N-substituted 2,2-dimethoxyazetidines using 1,3-dibromo-2,2-dimethoxypropane as the key dielectrophilic precursor.
The reaction proceeds via a double nucleophilic substitution (SN2) mechanism, where a primary amine displaces the two bromide leaving groups of this compound to form the saturated four-membered ring. The presence of the dimethoxy acetal (B89532) at the 2-position of the resulting azetidine offers a synthetic handle for further functionalization. This ketal functionality is stable under basic and neutral conditions but can be readily hydrolyzed under acidic conditions to reveal a ketone, providing a pathway to a variety of 2-substituted azetidine derivatives.
Applications in Drug Discovery and Development
The N-substituted 2,2-dimethoxyazetidine scaffold serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The ability to introduce a wide range of substituents on the nitrogen atom allows for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability. Furthermore, the latent ketone functionality at the 2-position can be used to introduce additional diversity and explore structure-activity relationships.
Reaction Workflow
The overall synthetic workflow for the preparation of N-substituted 2,2-dimethoxyazetidines from this compound and a primary amine is depicted below. The process involves a one-pot cyclization reaction, which can be efficiently promoted by microwave irradiation.
Application Notes and Protocols for Cyclization Reactions with 1,3-Dibromo-2,2-dimethoxypropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibromo-2,2-dimethoxypropane is a versatile reagent in organic synthesis, primarily utilized as a building block for the construction of various cyclic systems. Its utility stems from the presence of two electrophilic carbon centers and a protected ketone functionality. The dimethoxy acetal (B89532) serves as a stable protecting group for the C2-carbonyl, which can be deprotected under acidic conditions post-cyclization to reveal a ketone, a valuable functional handle for further molecular elaboration. This reagent is particularly effective in the formation of four-membered rings through reactions with active methylene (B1212753) compounds. These cyclobutane (B1203170) products, especially those that can be converted to bicyclo[1.1.1]pentanes (BCPs), are of significant interest to the pharmaceutical industry as bioisosteres for substituted aromatic rings. This document provides detailed protocols for key cyclization reactions involving this compound, presents quantitative data for these reactions, and illustrates the underlying chemical transformations.
Key Applications in Cyclization Reactions
This compound is a key reagent for the synthesis of:
-
Substituted Cyclobutanes: Reaction with carbanions derived from active methylene compounds, such as nitriles and esters, yields functionalized cyclobutane rings.
-
Bicyclo[1.1.1]pentane (BCP) Precursors: The synthesized cyclobutane derivatives can be further transformed into highly strained and medicinally relevant BCP scaffolds.[1]
-
Heterocyclic Systems: Although less documented in readily available protocols, its structure suggests potential for the synthesis of five- and six-membered heterocyclic rings through condensation with dinucleophiles like diamines and dithiols.
Data Presentation: Synthesis of Cyclobutane Derivatives
The following table summarizes the quantitative data for the synthesis of a key cyclobutane intermediate, 3,3-dimethoxy-1-phenylcyclobutane-1-carbonitrile, a precursor to BCPs.
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl (B1604629) cyanide | 1. NaH2. This compound | DMF | 0 to 22-26 | 16.5 | 87 | [1] |
| Pyridyl acetonitriles | This compound | - | - | - | - | [2] |
Experimental Protocols
Protocol 1: Synthesis of 3,3-Dimethoxy-1-phenylcyclobutane-1-carbonitrile
This protocol details the synthesis of a substituted cyclobutane, a key intermediate for the preparation of bicyclo[1.1.1]pentane derivatives.[1]
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Benzyl cyanide
-
This compound
-
Argon (or Nitrogen) gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A flame-dried 1000-mL single-necked round-bottomed flask equipped with a magnetic stir bar is placed under an argon atmosphere.
-
The flask is charged with sodium hydride (20.0 g, 500 mmol, 2.5 equiv).
-
Anhydrous N,N-dimethylformamide (470 mL) is added, and the resulting suspension is cooled to 0 °C in an ice-water bath and stirred for 15 minutes.
-
A solution of benzyl cyanide (23.4 g, 200 mmol, 1.0 equiv) in anhydrous DMF (30 mL) is added dropwise to the flask at 0 °C over 40 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature (22-26 °C) and stirred until hydrogen evolution ceases (approximately 30 minutes).
-
This compound (62.8 g, 240 mmol, 1.2 equiv) is then added via a feeding funnel at room temperature. The mixture will turn into a dark green suspension.
-
The reaction is stirred at ambient temperature for 16 hours.
-
Reaction progress can be monitored by TLC analysis (eluent: 1:4 EtOAc:hexanes; visualization with KMnO₄).
-
Upon completion, the reaction is cooled to 0 °C, and the excess sodium hydride is carefully quenched by the dropwise addition of water (50 mL).
Work-up and Purification:
-
The quenched reaction mixture is diluted with water (500 mL) and extracted with diethyl ether (3 x 250 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford 3,3-dimethoxy-1-phenylcyclobutane-1-carbonitrile as a white solid.
Visualizations
Reaction Pathway for Cyclobutane Synthesis
Caption: Synthesis of a cyclobutane derivative from benzyl cyanide.
Experimental Workflow for Cyclobutane Synthesis
Caption: Experimental workflow for cyclobutane synthesis.
References
Application Notes and Protocols: 1,3-Dibromo-2,2-dimethoxypropane as a Versatile Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1,3-dibromo-2,2-dimethoxypropane as a key building block for the synthesis of various heterocyclic compounds. The inherent reactivity of the two bromine atoms allows for facile cyclization reactions with a range of nucleophiles, leading to the formation of strained four-membered rings and other valuable heterocyclic systems. This document offers detailed experimental protocols for the synthesis of the precursor itself and its subsequent conversion into nitrogen-, sulfur-, and oxygen-containing heterocycles, which are important scaffolds in medicinal chemistry and drug discovery.
Synthesis of the Precursor: this compound
The precursor, this compound, is a stable, crystalline solid that can be synthesized from readily available starting materials. The following protocol is adapted from a patented procedure, providing a reliable method for its preparation in good yield and purity.[1][2]
Experimental Protocol: Synthesis of this compound[1][2]
Materials:
-
Bromine
-
Reaction Kettle (e.g., 10L)
-
Stirring apparatus
-
Dropping funnel
-
Centrifugal machine or filtration apparatus
-
Vacuum drying oven
Procedure:
-
In a 10L reaction kettle, add 986 grams of acetone and 6 kilograms of methanol. Stir the mixture to ensure homogeneity.
-
Slowly add 1.5 kilograms of bromine dropwise to the stirred solution. Continue the addition until the reaction mixture turns from colorless to a transparent, light reddish-brown color.
-
Once the initial color change is observed, continue the dropwise addition of another 3.8 kilograms of bromine. Maintain the reaction temperature at or below 20°C throughout the addition.
-
After the complete addition of bromine, continue stirring the reaction mixture at room temperature for approximately 24 hours. A white solid will precipitate out of the solution.
-
Separate the white solid from the solvent using a centrifugal machine or by filtration.
-
Wash the collected solid twice by slurrying with 1.5 kilograms of methanol.
-
Dry the resulting white powdery crystals under vacuum for 24 hours to obtain this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Molar Yield | 66.68% | [2] |
| Purity (by GC) | 99% | [2] |
Application in the Synthesis of Nitrogen-Containing Heterocycles: Azetidines
This compound serves as an excellent 1,3-dielectrophile for the synthesis of four-membered nitrogen-containing heterocycles, specifically 2,2-dimethoxyazetidines. The reaction proceeds via a double SN2 cyclization with primary amines.[3] This method is a classic and well-established approach for constructing the azetidine (B1206935) ring.[3] The resulting 2,2-dimethoxyazetidines can be further functionalized, for instance, by hydrolysis of the acetal (B89532) to the corresponding azetidin-2-one.
Experimental Protocol: Synthesis of 1-Alkyl/Aryl-3,3-dimethoxyazetidines
The following is a general protocol for the synthesis of N-substituted 3,3-dimethoxyazetidines, based on analogous reductive cyclizations of related imines.[4]
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Sodium borohydride (B1222165) (NaBH4)
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Add the primary amine (1.0 eq) to the solution and stir at room temperature for 1 hour to form the intermediate imine.
-
Cool the reaction mixture in an ice bath and slowly add sodium borohydride (2.0 eq).
-
After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench the excess sodium borohydride by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1-alkyl/aryl-3,3-dimethoxyazetidine.
Quantitative Data for Analogous Azetidine Syntheses:
| R Group of Primary Amine | Product | Yield | Reference |
| Benzyl | 1-Benzyl-2-methyl-3,3-dimethoxyazetidine | Good to Excellent | [4] |
| Isobutyl | 1-Isobutyl-2-methyl-3,3-dimethoxyazetidine | Good to Excellent | [4] |
Logical Relationship Diagram for Azetidine Synthesis
Caption: Reaction pathway for the synthesis of N-substituted 3,3-dimethoxyazetidines.
Application in the Synthesis of Sulfur-Containing Heterocycles: Thietanes
The synthesis of four-membered sulfur-containing heterocycles, or thietanes, can be achieved through the reaction of 1,3-dihaloalkanes with a sulfur nucleophile. This compound is a suitable precursor for the synthesis of 3,3-dimethoxythietane (B2941658). This reaction is analogous to the synthesis of 3,3-dimethylthietane (B15485380) from 1,3-dibromo-2,2-dimethylpropane (B1585092) and sodium sulfide (B99878).[5] The resulting 3,3-dimethoxythietane can be a useful intermediate, as the acetal can be hydrolyzed to the corresponding thietan-3-one.
Experimental Protocol: Synthesis of 3,3-Dimethoxythietane
This protocol is based on the established synthesis of substituted thietanes from 1,3-dihalides.[5]
Materials:
-
This compound
-
Sodium sulfide (Na2S)
-
N,N-Dimethylformamide (DMF) or Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in an aprotic solvent such as DMF.
-
Add sodium sulfide (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield 3,3-dimethoxythietane.
Quantitative Data for Analogous Thietane Syntheses:
| Solvent | Phase Transfer Catalyst | Expected Yield | Reference |
| Ethanol (Protic) | Absent | Moderate | [5] |
| DMF (Aprotic) | Absent | Higher | [5] |
| Biphasic with TBAB | Present | Higher | [5] |
Experimental Workflow for Thietane Synthesis
Caption: Step-by-step workflow for the synthesis of 3,3-dimethoxythietane.
Application in the Synthesis of Oxygen-Containing Heterocycles: Oxetanes
The synthesis of oxetanes, four-membered oxygen-containing heterocycles, often involves the intramolecular cyclization of 1,3-diols or their derivatives. While a direct synthesis from this compound is less commonly documented, a plausible two-step approach involves the initial conversion of the dibromide to a diol, followed by an acid-catalyzed intramolecular Williamson ether synthesis.
Proposed Synthetic Pathway to 3,3-Dimethoxyoxetane
Step 1: Synthesis of 2,2-Dimethoxypropane-1,3-diol
The dibromide can be converted to the corresponding diol via nucleophilic substitution with a hydroxide (B78521) source, or through a more controlled route using acetate (B1210297) followed by hydrolysis.
Step 2: Intramolecular Cyclization to 3,3-Dimethoxyoxetane
The resulting diol can then undergo an acid-catalyzed intramolecular cyclization to form the oxetane (B1205548) ring.
Logical Pathway for Oxetane Synthesis
Caption: Proposed two-step synthetic route to 3,3-dimethoxyoxetane.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a variety of heterocyclic compounds. Its ability to act as a 1,3-dielectrophile makes it particularly well-suited for the construction of strained four-membered rings such as azetidines and thietanes. The protocols and data presented herein provide a solid foundation for researchers and scientists in the field of medicinal chemistry and drug development to utilize this building block in the design and synthesis of novel bioactive molecules. Further exploration of its reactivity with other dinucleophiles is likely to expand its utility in heterocyclic chemistry even further.
References
- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 2. Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Eureka | Patsnap [eureka.patsnap.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Nucleophilic Substitution with 1,3-Dibromo-2,2-dimethoxypropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibromo-2,2-dimethoxypropane is a versatile bifunctional electrophile utilized in organic synthesis, particularly in the construction of four-membered rings and as a key building block for various complex molecules.[1] Its reactivity is characterized by the presence of two primary bromide leaving groups, making it susceptible to nucleophilic substitution reactions. The gem-dimethoxy group at the C2 position plays a crucial role in the molecule's stability and can influence the reaction mechanism. These application notes provide a detailed overview of the mechanistic aspects of nucleophilic substitution on this compound and offer protocols for its reaction with various nucleophiles.
Mechanistic Insights
The nucleophilic substitution reactions of this compound can proceed through several pathways, primarily dictated by the nature of the nucleophile, reaction conditions, and the potential for intramolecular reactions.
Direct Bimolecular Nucleophilic Substitution (SN2)
The most straightforward mechanism is a direct bimolecular nucleophilic substitution (SN2) at the primary carbon atoms bearing the bromine atoms. In this concerted process, the nucleophile attacks the electrophilic carbon, and the bromide ion departs simultaneously. Given that the substrate has two equivalent reactive sites, both mono- and di-substitution products can be obtained by controlling the stoichiometry of the nucleophile.
Strong, unhindered nucleophiles in polar aprotic solvents generally favor the SN2 pathway. The reaction proceeds with an inversion of stereochemistry at the reacting center, although this is not relevant for the parent substrate.
Potential for Neighboring Group Participation
The presence of the 2,2-dimethoxy group introduces the possibility of neighboring group participation (NGP), which can significantly impact the reaction mechanism and stereochemical outcome in analogous systems.[1][2][3] While direct evidence for this compound is limited, the oxygen atoms of the methoxy (B1213986) groups could potentially stabilize a developing positive charge at the C1 or C3 position through space, facilitating the departure of the bromide leaving group. This could lead to the formation of a cyclic oxonium ion intermediate. The nucleophile would then attack this intermediate, leading to the substitution product. However, for a simple propane (B168953) backbone, the formation of a five-membered ring through NGP is sterically plausible and could compete with a direct SN2 attack, especially with weaker nucleophiles or under conditions that favor carbocation formation.
Intramolecular vs. Intermolecular Substitution
When a di-nucleophile is used, or if the mono-substituted product contains a nucleophilic center, intramolecular cyclization can occur to form cyclic products. The reaction of this compound with binucleophiles is a common strategy for the synthesis of four-membered rings.[1]
Data Presentation
Physical and Spectroscopic Data of this compound
| Property | Value | Reference |
| CAS Number | 22094-18-4 | [4] |
| Molecular Formula | C₅H₁₀Br₂O₂ | [4] |
| Molecular Weight | 261.94 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 65-68 °C | [5] |
| Boiling Point | 235 °C | [5] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.58 (s, 4H), 3.29 (s, 6H) | [5] |
Experimental Protocols
General Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
This compound is a skin and eye irritant and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]
-
Anhydrous solvents and reagents should be used when necessary.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Protocol 1: Synthesis of 1,3-Diazido-2,2-dimethoxypropane
This protocol describes the di-substitution of this compound with sodium azide (B81097) to yield the corresponding diazide, a useful precursor for the synthesis of diamines and other nitrogen-containing heterocycles.
Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 261.94 | 10 | 1.0 | 2.62 g |
| Sodium Azide (NaN₃) | 65.01 | 25 | 2.5 | 1.63 g |
| N,N-Dimethylformamide (DMF) | - | - | - | 20 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.62 g, 10 mmol) and N,N-dimethylformamide (20 mL).
-
Add sodium azide (1.63 g, 25 mmol) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
After cooling to room temperature, pour the reaction mixture into 100 mL of water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield 1,3-diazido-2,2-dimethoxypropane.
Expected Product Characterization (¹H NMR): The ¹H NMR spectrum of the product is expected to show a singlet for the four methylene (B1212753) protons (CH₂) and a singlet for the six methoxy protons (OCH₃), with shifts slightly different from the starting material.
Protocol 2: Synthesis of 1,3-Bis(phenylthio)-2,2-dimethoxypropane
This protocol details the reaction of this compound with thiophenol in the presence of a base to form the corresponding dithioether.
Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 261.94 | 10 | 1.0 | 2.62 g |
| Thiophenol | 110.18 | 22 | 2.2 | 2.3 mL |
| Potassium Carbonate (K₂CO₃) | 138.21 | 30 | 3.0 | 4.15 g |
| Acetonitrile (B52724) | - | - | - | 30 mL |
Procedure:
-
In a 100 mL round-bottom flask, suspend potassium carbonate (4.15 g, 30 mmol) in acetonitrile (30 mL).
-
Add thiophenol (2.3 mL, 22 mmol) to the suspension and stir for 15 minutes at room temperature.
-
Add a solution of this compound (2.62 g, 10 mmol) in 10 mL of acetonitrile to the reaction mixture.
-
Heat the mixture to reflux (approximately 82 °C) and stir for 8-12 hours.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 3: Intramolecular Cyclization with a Carbanion: Synthesis of a Substituted Cyclobutane (B1203170)
This protocol outlines a general procedure for the synthesis of a cyclobutane derivative via an intramolecular double nucleophilic substitution using a malonate ester as the nucleophile.
Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 261.94 | 10 | 1.0 | 2.62 g |
| Diethyl Malonate | 160.17 | 11 | 1.1 | 1.8 mL |
| Sodium Hydride (60% in mineral oil) | 24.00 | 22 | 2.2 | 0.88 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | 40 mL |
Procedure:
-
To a flame-dried 100 mL three-neck flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (0.88 g of 60% dispersion, 22 mmol).
-
Carefully add 20 mL of anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add diethyl malonate (1.8 mL, 11 mmol) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.
-
Add a solution of this compound (2.62 g, 10 mmol) in 20 mL of anhydrous THF to the reaction mixture via a syringe or dropping funnel.
-
Heat the reaction mixture to reflux and stir for 16-24 hours.
-
Cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Visualization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Neighboring-Group Participation by C-2 Acyloxy Groups: Influence of the Nucleophile and Acyl Group on the Stereochemical Outcome of Acetal Substitution Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Participation by Alkoxy Groups in Reactions of Acetals: Violation of the Reactivity-Selectivity Principle in a Curtin–Hammett Kinetic Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C5H10Br2O2 | CID 2734196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
Application Notes and Protocols for the Synthesis of Spirocyclic Compounds Using 1,3-Dibromo-2,2-dimethoxypropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds are a prominent feature in a multitude of natural products and pharmacologically active compounds. Their unique three-dimensional architecture offers a distinct advantage in drug discovery by enabling novel interactions with biological targets and improving physicochemical properties. 1,3-Dibromo-2,2-dimethoxypropane serves as a versatile C3 building block, acting as a synthetic equivalent of cyclopropanone (B1606653) or its ketal. This reagent provides a powerful tool for the construction of spirocyclic systems, particularly those containing a cyclopropane (B1198618) or cyclobutanone (B123998) moiety. This document provides detailed application notes and protocols for the synthesis of spirocyclic compounds utilizing this compound.
Reaction Principle: A Versatile Reagent for Spiroannulation
The synthetic utility of this compound lies in its ability to undergo sequential nucleophilic substitution reactions. In the presence of a suitable base, active methylene (B1212753) compounds or ketone enolates can act as nucleophiles, displacing the two bromide ions in an intramolecular fashion to form a new ring system spiro-fused to the original cyclic substrate. The dimethoxy acetal (B89532) functionality can be preserved or hydrolyzed to reveal a ketone, further expanding the synthetic possibilities.
The general mechanism involves the deprotonation of a suitable pronucleophile to generate a carbanion. This carbanion then participates in a tandem SN2 reaction with this compound. The first substitution forms a C-C bond, and a subsequent intramolecular cyclization leads to the formation of the spirocyclic framework.
Experimental Protocols
Protocol 1: Synthesis of Spiro[2.4]heptan-4-one derivatives from Cyclopentanone (B42830)
This protocol details the synthesis of a spiro[2.4]heptan-4-one derivative through the reaction of a cyclopentanone with this compound, followed by hydrolysis of the resulting acetal.
Materials:
-
This compound
-
Cyclopentanone derivative (e.g., 2-phenylcyclopentanone)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 3 M)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring apparatus
-
Thin-layer chromatography (TLC) plates and developing system
Procedure:
-
Enolate Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.5 equivalents) suspended in anhydrous DMF. Cool the suspension to 0 °C in an ice-water bath.
-
A solution of the cyclopentanone derivative (1.0 equivalent) in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the enolate.
-
Spirocyclization: Add a solution of this compound (1.2 equivalents) in anhydrous DMF dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 16-24 hours. Monitor the progress of the reaction by TLC.
-
Work-up (Acetal): Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of water.
-
Partition the mixture between diethyl ether and water. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude spiro[2.4]heptan-4-one dimethyl acetal.
-
Hydrolysis to Ketone: Dissolve the crude acetal in a suitable solvent (e.g., acetone (B3395972) or tetrahydrofuran) and add aqueous hydrochloric acid (3 M).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.
-
Final Work-up: Neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution. Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired spiro[2.4]heptan-4-one derivative.
Data Presentation
The following table summarizes representative data for the synthesis of spirocyclic compounds using this compound. Please note that specific yields and reaction conditions may vary depending on the substrate and scale of the reaction.
| Substrate (Pronucleophile) | Product | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Benzyl cyanide | 3,3-Dimethoxy-1-phenylcyclobutane-1-carbonitrile | NaH | DMF | 16 | RT | Not specified |
Note: The product in the table is a cyclobutane (B1203170) derivative, not a spirocycle, but illustrates the reactivity of this compound in forming a four-membered ring through a similar mechanism.
Visualizations
Logical Workflow for Spirocycle Synthesis
The following diagram illustrates the general workflow for the synthesis of spirocyclic ketones using this compound.
Caption: General workflow for spirocycle synthesis.
Signaling Pathway of the Spirocyclization Reaction
The following diagram illustrates the key chemical transformations in the spirocyclization reaction.
Caption: Key steps in the spirocyclization reaction.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of spirocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel spirocycles for applications in drug discovery and materials science. The ability to generate complex three-dimensional structures from readily available starting materials highlights the efficiency of this synthetic strategy. Further exploration of substrate scope and reaction conditions is encouraged to fully exploit the potential of this powerful building block.
Protecting Group Strategies Involving the Dimethoxypropane Moiety: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The use of protecting groups is a cornerstone of modern organic synthesis, enabling the selective transformation of complex molecules. Among these, 2,2-dimethoxypropane (B42991) (DMP) has emerged as a versatile and efficient reagent for the protection of 1,2- and 1,3-diols through the formation of a cyclic acetal, known as an acetonide. This strategy is widely employed in the synthesis of pharmaceuticals, natural products, and fine chemicals due to the ease of formation and the stability of the resulting acetonide under a variety of reaction conditions.
Introduction to 2,2-Dimethoxypropane as a Protecting Group
2,2-Dimethoxypropane, also known as acetone (B3395972) dimethyl acetal, serves as a dual-purpose reagent in organic synthesis. Primarily, it acts as a protective agent for diols, converting them into their corresponding acetonide derivatives.[1][2] This protection is crucial when other functional groups in the molecule need to be modified under conditions that would otherwise affect the diol. Additionally, DMP is an effective water scavenger, reacting with any trace amounts of water to form acetone and methanol (B129727), thereby driving equilibrium-limited reactions to completion.[2][3]
The protection reaction is typically acid-catalyzed and proceeds via a transacetalization mechanism. The diol displaces the two methoxy (B1213986) groups of DMP to form a stable five- or six-membered cyclic acetal. The volatile byproducts, methanol and acetone, can be easily removed, which shifts the equilibrium towards the protected product.[1][4] The resulting acetonide is generally stable to basic, nucleophilic, and reducing conditions, making it an ideal protecting group for a wide range of synthetic transformations.[4][5]
Applications in Synthesis
The dimethoxypropane protecting group strategy finds extensive application in various areas of chemical synthesis:
-
Carbohydrate Chemistry: Protection of vicinal diols in sugars is a common application, allowing for selective modification of other hydroxyl groups.[5]
-
Nucleoside Chemistry: The 2' and 3'-hydroxyl groups of ribonucleosides can be protected as an acetonide, facilitating modifications at the 5'-position or on the nucleobase.[5]
-
Pharmaceutical Synthesis: DMP is used as an intermediate in the synthesis of vitamins A and E, as well as various carotenoids.[2] It is also employed in the synthesis of corticosteroid derivatives.[5][6]
-
Natural Product Synthesis: The protection of diols is a critical step in the total synthesis of many complex natural products.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data for the protection of diols using 2,2-dimethoxypropane under various catalytic conditions.
Table 1: Protection of 1,2-Diols as Acetonides
| Substrate | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| 1,2-Diol | Camphorsulfonic acid | CH₂Cl₂ | Room Temp. | 2 - 7 h | 82 - 86 | [7] |
| 1,2-Diol | Pyridinium p-toluenesulfonate (PPTS) | DMF | Room Temp. | 60 min | 88 | [7] |
| Various Diols | Iodine (20 mol%) | 2,2-Dimethoxypropane | Room Temp. | 3 - 5 h | 60 - 80 | |
| D-Glucose | Iodine (20 mol%) | 2,2-Dimethoxypropane | Room Temp. | 3 h | 75 | [8] |
| D-Mannitol | Iodine (20 mol%) | 2,2-Dimethoxypropane | Room Temp. | 4 h | 60 | [8] |
| 2,2-bis(bromomethyl)propane-1,3-diol | HT-S | 2,2-Dimethoxypropane | 80 °C | 60 min | 99 | |
| 2-pentylpropane-1,3-diol | HT-S | 2,2-Dimethoxypropane | 80 °C | 60 min | 77 | [9] |
Table 2: Deprotection of Acetonides
| Substrate | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| Acetonide | HCl | H₂O, MeOH | - | 5 - 72 h | 80 - 85 | [7] |
| Acetonide | HCl | H₂O, THF | Room Temp. | 5 h | 92 | [7] |
| Acetonide | CF₃CO₂H | H₂O, MeCN | 0 °C to RT | 45 min | 85 | [7] |
| Acetonide | Dowex 50WX2 | MeOH | 55 °C | 3 - 5 h | - | [10] |
| Diacetonide | H₂O | H₂O | 90 °C | 6 h | 87 (mono-deprotected) | [11] |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a 1,2-Diol using 2,2-Dimethoxypropane
Materials:
-
1,2-diol
-
2,2-Dimethoxypropane (DMP)
-
Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), N,N-Dimethylformamide (DMF), or Acetone)
-
Acid catalyst (e.g., p-Toluenesulfonic acid (p-TsOH), Camphorsulfonic acid (CSA), or Pyridinium p-toluenesulfonate (PPTS))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of the 1,2-diol in an anhydrous solvent, add 2,2-dimethoxypropane (1.5 to 5 equivalents). In some cases, DMP can be used as the solvent.[4][12]
-
Add a catalytic amount of the acid catalyst (e.g., 0.05 equivalents of p-TsOH).[4]
-
Stir the reaction mixture at room temperature. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.[4]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within 1 to 24 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[12]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: General Procedure for the Deprotection of an Acetonide
Materials:
-
Acetonide-protected compound
-
Aqueous acid solution (e.g., 1 M HCl, aqueous acetic acid, or a mixture of trifluoroacetic acid and water)
-
Solvent (e.g., Methanol (MeOH), Tetrahydrofuran (THF), or Acetonitrile (MeCN))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the acetonide-protected compound in a suitable solvent (e.g., methanol or THF).
-
Add the aqueous acid solution. The reaction is often carried out at room temperature but may require gentle heating.
-
Stir the reaction mixture and monitor its progress by TLC until the starting material is consumed.
-
Neutralize the reaction mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Caption: Mechanism of acid-catalyzed acetonide formation.
Caption: General workflow for acetonide protection.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,2-DIMETHOXYPROPANE - Ataman Kimya [atamanchemicals.com]
- 3. homework.study.com [homework.study.com]
- 4. benchchem.com [benchchem.com]
- 5. Introduction of 2,2-Dimethoxypropane_Chemicalbook [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. synarchive.com [synarchive.com]
- 8. online.bamu.ac.in [online.bamu.ac.in]
- 9. Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. ias.ac.in [ias.ac.in]
- 12. Reddit - The heart of the internet [reddit.com]
Troubleshooting & Optimization
minimizing polysubstituted byproducts in bromination of 2,2-dimethoxypropane
Welcome to the technical support center for the bromination of 2,2-dimethoxypropane (B42991). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing polysubstituted byproducts and troubleshooting common issues during this synthetic transformation.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the bromination of 2,2-dimethoxypropane.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| BP-001 | High levels of dibromo- and other polysubstituted byproducts are observed. | 1. Incorrect stoichiometry: An excess of the brominating agent is a common cause of over-bromination. 2. Suboptimal reaction temperature: Higher temperatures can increase the reaction rate and lead to multiple substitutions. 3. Prolonged reaction time: Allowing the reaction to proceed for too long can result in the bromination of the desired monobrominated product. | 1. Stoichiometry Control: Carefully control the molar ratio of the brominating agent to 2,2-dimethoxypropane. Use a slight excess of 2,2-dimethoxypropane or a 1:1 ratio. 2. Temperature Management: Maintain a low reaction temperature. For instance, when using bromine, temperatures not exceeding 20-25°C have been reported to favor the formation of the dibromo product, suggesting that even lower temperatures might be necessary for the mono-bromo product.[1][2] 3. Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or GC to quench the reaction once the desired product is formed and before significant byproduct formation occurs. |
| BP-002 | The reaction is very slow or does not proceed to completion. | 1. Insufficient activation: The brominating agent may require an initiator or catalyst. 2. Low reaction temperature: While low temperatures suppress polysubstitution, they can also slow down the desired reaction. | 1. Use of Initiators: For radical bromination using N-Bromosuccinimide (NBS), a radical initiator such as AIBN or benzoyl peroxide, or irradiation with light, is typically required.[3] 2. Optimization of Temperature: Gradually increase the temperature while monitoring for the formation of byproducts. Find a balance where the reaction proceeds at a reasonable rate without significant polysubstitution. |
| BP-003 | Formation of undesired side products other than polysubstituted ones. | 1. Presence of water: Water can react with some brominating agents and the starting material. 2,2-dimethoxypropane can hydrolyze in the presence of acid to acetone (B3395972) and methanol.[4][5] 2. Reaction with solvent: The solvent may not be inert under the reaction conditions. | 1. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. 2,2-dimethoxypropane itself can be used as a water scavenger.[4] 2. Inert Solvent Choice: Use a non-reactive solvent. Dichloromethane (B109758) and carbon tetrachloride (with caution due to toxicity) are common choices for bromination reactions.[3][6] |
| BP-004 | Difficulty in purifying the monobrominated product from the starting material and byproducts. | 1. Similar boiling points: The boiling points of the mono- and di-substituted products, as well as the starting material, may be close, making distillation challenging. | 1. Chromatographic Purification: Utilize column chromatography for separation. The difference in polarity between the non-polar starting material, the monobrominated product, and the more polar polysubstituted byproducts should allow for effective separation. |
Frequently Asked Questions (FAQs)
Q1: Which brominating agent is best for selective monobromination of 2,2-dimethoxypropane?
A1: N-Bromosuccinimide (NBS) is often the preferred reagent for selective allylic and benzylic brominations and can be a good choice for achieving monobromination in other systems as well.[3][7] It provides a low, steady concentration of bromine, which helps to avoid the high local concentrations that can lead to polysubstitution.[7][8]
Q2: What is the role of a radical initiator in bromination with NBS?
A2: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used to initiate the formation of bromine radicals from NBS.[3][9] This is a key step in radical substitution reactions. The reaction can also be initiated using light (photochemical initiation).[3][9]
Q3: How can I effectively monitor the progress of the bromination reaction?
A3: The reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). This will allow you to track the consumption of the starting material and the formation of the desired product and byproducts, enabling you to stop the reaction at the optimal time.
Q4: Are there any specific safety precautions I should take during this reaction?
A4: Yes. Bromine is a hazardous and corrosive substance and should be handled with extreme care in a well-ventilated fume hood.[7] NBS is a safer alternative but should still be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[7] The solvents used, such as dichloromethane and carbon tetrachloride, are also hazardous and should be handled accordingly.
Quantitative Data on Bromination Conditions
The following table summarizes reaction conditions from various sources for the synthesis of brominated 2,2-dimethoxypropane. Note that these examples are for the synthesis of specific products and highlight the conditions used.
| Product | Starting Material | Brominating Agent | Solvent | Temperature | Reaction Time | Yield | Reference |
| 1-bromo-2,2-dimethoxypropane | 1-bromoacetone | Trimethyl orthoformate, HCl | Methanol | Not Specified | 2-3 h | 87.1-87.48% | [6] |
| 1,3-dibromo-2,2-dimethoxypropane | Acetone | Bromine | Methanol | < 20°C | ~24 h | Not specified | [1][2] |
| This compound | Acetone | Bromine | Methanol | < 24°C | 36 h | Not specified | [2] |
| This compound | Acetone | Bromine | Methanol | < 25°C | 40 h | Not specified | [1] |
| This compound | Acetone/Methanol mixture | Bromine | Continuous flow | 40-50°C | 5-15 min | >99% purity | [10] |
Experimental Protocol: Selective Monobromination using NBS
This protocol provides a general methodology for the selective monobromination of 2,2-dimethoxypropane. Optimization may be required based on your specific laboratory conditions and desired scale.
Materials:
-
2,2-dimethoxypropane
-
N-Bromosuccinimide (NBS), recrystallized
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Anhydrous solvent (e.g., carbon tetrachloride or dichloromethane)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
Procedure:
-
Reaction Setup: Assemble a clean, dry round-bottom flask with a magnetic stirrer, reflux condenser, and an inlet for inert gas.
-
Charging the Flask: Under an inert atmosphere, charge the flask with 2,2-dimethoxypropane (1.0 eq) and the anhydrous solvent.
-
Addition of Reagents: Add recrystallized NBS (1.0 eq) to the stirred solution. Then, add a catalytic amount of the radical initiator (e.g., 0.02 eq of AIBN).
-
Reaction Conditions: Heat the reaction mixture to reflux (for carbon tetrachloride, this is around 77°C) or as determined by your optimization. Alternatively, the reaction can be initiated by irradiating the flask with a suitable lamp.
-
Monitoring: Monitor the reaction by TLC or GC at regular intervals.
-
Work-up: Once the reaction has reached the desired conversion, cool the mixture to room temperature. Filter off the succinimide (B58015) byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to isolate the monobrominated product.
Troubleshooting Logic Diagram
Caption: Troubleshooting workflow for minimizing polysubstitution in bromination reactions.
References
- 1. Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN104262121A - Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Google Patents [patents.google.com]
- 3. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 4. 2,2-DIMETHOXYPROPANE - Ataman Kimya [atamanchemicals.com]
- 5. reddit.com [reddit.com]
- 6. CN111348992A - Novel method for synthesizing 1-bromo-2, 2-dimethoxypropane - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. CN117105752A - Preparation method of 1, 3-dibromo-2, 2-dimethoxypropane - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 1,3-Dibromo-2,2-dimethoxypropane by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of crude 1,3-Dibromo-2,2-dimethoxypropane via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Potential Cause | Solution |
| No Crystals Form Upon Cooling | The solution is not saturated (too much solvent was used). | - Concentrate the solution by gently heating it to evaporate some of the solvent. Then, allow the solution to cool again.- If crystals still do not form, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[1][2]- Add a seed crystal of pure this compound, if available.[1] |
| Oiling Out | The crude material is melting in the hot solvent before it dissolves, or the solution is becoming supersaturated at a temperature above the compound's melting point. This is more likely if the crude product is highly impure. | - Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent and then allow it to cool slowly.[1][3]- Ensure a slow cooling rate. A hot solution can be left on a cooling hot plate or in a warm bath to slow down the temperature drop.[1] |
| Poor Crystal Yield | - Too much solvent was used, leaving a significant amount of the product dissolved in the mother liquor.- The cooling process was not cold enough to induce maximum precipitation.- Premature crystallization occurred during hot filtration. | - Before filtering, ensure the solution is thoroughly cooled, potentially in an ice bath, to maximize crystal formation.[4]- Minimize the amount of hot solvent used to dissolve the crude product.[2]- To prevent premature crystallization in the funnel during hot filtration, use a slight excess of hot solvent and pre-heat the funnel. The excess solvent can be evaporated before cooling.[3][5] |
| Crystals Appear Colored or Impure | - Insoluble impurities were not completely removed.- Soluble, colored impurities are co-precipitating with the product. | - Ensure the hot filtration step is performed correctly to remove all insoluble materials.- If colored impurities are suspected, they may be removed by adding a small amount of activated charcoal to the hot solution before filtration. However, be aware that charcoal can also adsorb some of the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Literature suggests that alcohols such as methanol (B129727) and ethanol (B145695) are suitable solvents for the recrystallization of this compound.[3] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Q2: My crude this compound is a liquid or a low-melting solid. Can I still use recrystallization?
A2: this compound can appear as a colorless to pale yellow liquid or a white crystalline powder.[1] Its reported melting point is in the range of 65-68 °C. If your crude material is an oil at room temperature, it is likely impure. Recrystallization is a suitable method for purifying low-melting solids, but care must be taken to avoid "oiling out".
Q3: How can I induce crystallization if no crystals form?
A3: If a supersaturated solution does not yield crystals, you can try to induce crystallization by scratching the inner surface of the flask with a glass stirring rod or by adding a small "seed" crystal of the pure compound.[1][2]
Q4: What should I do if the product "oils out" instead of crystallizing?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[5] To remedy this, reheat the solution to redissolve the oil, add a small amount of extra solvent, and allow the solution to cool more slowly.[1][3] Vigorous stirring as the solution cools can also sometimes help promote crystallization over oiling.
Q5: How can I maximize the yield of my recrystallization?
A5: To maximize your yield, use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2] Ensure the solution is cooled to a low temperature (e.g., in an ice bath) to precipitate as much of the dissolved solid as possible before filtration.[4] Also, minimize the amount of cold solvent used for washing the collected crystals.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the purification of crude this compound using recrystallization.
-
Solvent Selection: Based on literature, methanol or ethanol are good starting points. The ideal solvent will dissolve the crude material when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., methanol). Heat the mixture gently (e.g., on a hot plate with a water bath) while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a funnel and a second Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the precipitation of the product.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely under vacuum on the filter. The final product should be a white crystalline solid. The purity can be assessed by melting point determination. Pure this compound has a melting point of 65-68 °C.
Data Summary
| Parameter | Value | Source |
| Molecular Formula | C5H10Br2O2 | ChemBK[5] |
| Molecular Weight | 261.94 g/mol | PubChem |
| Appearance | White crystalline powder or colorless to pale yellow liquid | Guidechem[1] |
| Melting Point | 65-68 °C | ChemicalBook[2] |
| Boiling Point | ~235 °C (rough estimate) | ChemicalBook[2] |
| Solubility | Soluble in ethanol, acetone, dichloromethane, and methanol.[1][3] | Guidechem, ChemBK[1][5] |
| Recommended Recrystallization Solvent | Ethanol or Methanol | Guidechem[3] |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 4. Recrystallization [wiredchemist.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
optimizing reaction temperature for the synthesis of 1,3-Dibromo-2,2-dimethoxypropane
This technical support guide provides troubleshooting advice and answers to frequently asked questions concerning the synthesis of 1,3-Dibromo-2,2-dimethoxypropane, with a focus on optimizing the reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of this compound?
A1: The optimal reaction temperature depends on the synthetic method employed. For traditional batch reactions, a lower temperature is generally recommended to control the exothermic nature of the bromination. Temperatures are typically maintained at or below 20-25°C during the addition of bromine.[1][2] However, continuous flow methodologies may utilize higher temperatures, in the range of 40-50°C, to achieve rapid reaction times.[3]
Q2: Why is temperature control so critical during the addition of bromine?
A2: The reaction between acetone (B3395972), methanol (B129727), and bromine is highly exothermic. Without proper temperature control, the reaction rate can increase uncontrollably, leading to a "runaway" reaction. This can result in the formation of unwanted byproducts, reduced yield, and potential safety hazards. Maintaining a low temperature, often around 0°C or not exceeding 25°C, helps to dissipate the heat generated and ensures a more selective and controlled reaction.[1][2][4]
Q3: Can the reaction be run at room temperature?
A3: While some protocols suggest stirring at room temperature for an extended period after the initial controlled addition of bromine, adding the bromine at room temperature is generally not advised due to the high exothermicity of the reaction.[1][2] Careful monitoring and cooling are essential during the initial phase.
Q4: What are the potential consequences of letting the reaction temperature get too high?
A4: Exceeding the recommended temperature range can lead to several issues:
-
Increased byproduct formation: Higher temperatures can promote side reactions, such as the formation of polysubstituted byproducts, which will complicate purification and lower the purity of the final product.[3]
-
Reduced Yield: The formation of byproducts inherently lowers the yield of the desired this compound.
-
Safety Hazards: Uncontrolled exothermic reactions can cause a rapid increase in pressure and temperature within the reaction vessel, potentially leading to a dangerous situation.
Q5: What issues might arise if the reaction temperature is too low?
A5: While safer, excessively low temperatures can significantly slow down the reaction rate, leading to very long reaction times. In some cases, it may also affect the solubility of reactants and intermediates.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Improper temperature control: The reaction temperature may have been too high, leading to byproduct formation. | Ensure the reaction is adequately cooled during bromine addition, maintaining the temperature at or below 20-25°C.[1][2] Consider pre-cooling the reaction mixture to 0°C before adding bromine.[4] |
| Incomplete reaction: The reaction time may have been insufficient, especially if conducted at a very low temperature. | After the controlled addition of bromine, allow the reaction to stir for the recommended duration (e.g., 24-40 hours) at room temperature to ensure completion.[1] | |
| Product is impure (contains byproducts) | High reaction temperature: Elevated temperatures can lead to the formation of polysubstituted byproducts.[3] | Implement and maintain strict temperature control throughout the bromine addition phase. Use an efficient cooling bath (e.g., ice-salt bath) to manage the exotherm. |
| Reaction is proceeding too slowly | Temperature is too low: The reaction rate is significantly reduced at very low temperatures. | While maintaining a safe temperature during bromine addition is crucial, ensure the subsequent stirring phase is conducted at the recommended temperature (e.g., room temperature) for an adequate duration.[1][2] |
| A large amount of off-white solid precipitates | This is the expected product. | This is a positive indication that the reaction is proceeding as expected. The product can be isolated by filtration.[1][2] |
Data Presentation
The following table summarizes various reaction conditions for the synthesis of this compound found in the literature.
| Method | Reactants | Reaction Temperature | Reaction Time | Yield | Purity | Reference |
| Batch | Acetone, Methanol, Bromine | Not higher than 20°C | ~24 hours | 66.68% | 99% | [1] |
| Batch | Acetone, Methanol, Bromine | Not higher than 24°C | 36 hours | - | - | [2] |
| Batch | Acetone, Methanol, Bromine | Not higher than 25°C | 40 hours | - | 99.2% | [1] |
| Continuous Flow | Acetone, Methanol, Bromine | 40-50°C | 5-15 minutes | - | >99% | [3] |
| Batch | Acetone, Methanol, Bromine | 0°C (addition), then heated | 15 hours | 60% | - | [4] |
Experimental Protocols
Low-Temperature Batch Synthesis of this compound
This protocol is based on a common method described in the literature.[1][2]
Materials:
-
Acetone
-
Methanol
-
Bromine
-
Reaction kettle/flask equipped with a mechanical stirrer, dropping funnel, and thermometer
-
Cooling bath (e.g., ice-water or ice-salt bath)
Procedure:
-
Preparation: In a reaction kettle, add acetone and methanol and stir to create a uniform solution.
-
Cooling: Cool the reaction mixture to 0°C using a cooling bath.
-
Bromine Addition: Slowly add bromine dropwise to the stirred reaction mixture. It is crucial to maintain the temperature of the reaction mixture at or below 20°C during the entire addition process. The reaction solution will typically appear light reddish-brown.
-
Reaction: After the complete addition of bromine, continue to stir the mixture at room temperature for approximately 24 to 40 hours. A significant amount of a white or off-white solid (the product) should precipitate out of the solution.
-
Isolation: Isolate the solid product by filtration.
-
Washing: Wash the collected solid with cold methanol to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the purified product under a vacuum to obtain this compound.
Mandatory Visualization
References
- 1. Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN104262121A - Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Google Patents [patents.google.com]
- 3. CN117105752A - Preparation method of 1, 3-dibromo-2, 2-dimethoxypropane - Google Patents [patents.google.com]
- 4. This compound | 22094-18-4 [chemicalbook.com]
Technical Support Center: Reactions of 1,3-Dibromo-2,2-dimethoxypropane with Strong Bases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dibromo-2,2-dimethoxypropane in the presence of strong bases. The information is designed to address common issues encountered during experiments, such as low yields of the desired cyclized product and the formation of unexpected side products.
Frequently Asked Questions (FAQs)
Q1: What is the expected reaction of this compound with a strong base?
The primary expected reaction is an intramolecular cyclization to form a bicyclo[1.1.0]butane derivative. This highly strained carbocycle is a valuable intermediate in organic synthesis. The reaction proceeds through the deprotonation of a carbon atom by the strong base, followed by intramolecular nucleophilic substitution of the bromide ions.
Q2: What are the most common strong bases used for this reaction?
Commonly used strong bases for such cyclizations include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and organolithium reagents like n-butyllithium (n-BuLi). The choice of base can significantly influence the reaction outcome.
Q3: Why am I getting a low yield of the desired bicyclo[1.1.0]butane product?
Low yields can be attributed to several factors, including incomplete reaction, degradation of the starting material or product, and competing side reactions. The most significant competing reaction is often elimination.
Q4: What are the likely side products in this reaction?
The primary side products are typically the result of elimination reactions (dehydrohalogenation), leading to the formation of unsaturated compounds. Intermolecular reactions can also occur, leading to oligomers or polymers, especially at higher concentrations.
Troubleshooting Guide
Issue 1: Formation of Elimination Side Products
Symptoms:
-
NMR or GC-MS analysis of the crude reaction mixture shows the presence of vinyl bromides.
-
The isolated product yield is low, and a significant amount of a less polar byproduct is observed on TLC.
Possible Cause: Strong bases, particularly sterically hindered ones like potassium tert-butoxide, can act as a base to abstract a proton from one of the bromomethyl groups, leading to an E2 elimination reaction.[1][2][3] This results in the formation of one or both of the following isomers of 1-bromo-2,2-dimethoxy-1-propene. A similar dehydrohalogenation has been observed in the synthesis of (Z)-1,3-dibromo-2-methoxypropene from a related tribromo-methoxypropane.[4]
Potential Side Products:
-
(E/Z)-1-Bromo-2,2-dimethoxy-1-propene
-
3-Bromo-2,2-dimethoxy-1-propene
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Base Selection | Use a non-hindered strong base like sodium hydride (NaH). | NaH is less sterically demanding and can favor the desired intramolecular substitution over elimination. |
| Temperature | Maintain a low reaction temperature (e.g., 0 °C to room temperature). | Higher temperatures often favor elimination over substitution. |
| Addition Rate | Add the base slowly to a solution of the dibromide. | This keeps the concentration of the base low, which can disfavor the bimolecular elimination pathway. |
Issue 2: Low or No Conversion of Starting Material
Symptoms:
-
Significant amount of unreacted this compound is recovered after the reaction.
Possible Causes:
-
Insufficient amount or activity of the base.
-
Presence of proton sources (e.g., water, alcohols) that quench the base.
-
Low reaction temperature leading to slow reaction rates.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Base Quality | Use freshly opened or properly stored strong base. For example, sodium hydride is often sold as a dispersion in mineral oil, which should be washed with a dry solvent like hexane (B92381) before use.[5] | Strong bases can be deactivated by atmospheric moisture and carbon dioxide. |
| Solvent & Reagent Purity | Ensure all solvents and reagents are anhydrous. | Protic impurities will consume the strong base, preventing the desired reaction from occurring. |
| Reaction Temperature | Gradually increase the reaction temperature if no conversion is observed at lower temperatures. | While low temperatures are generally preferred to minimize side reactions, sufficient thermal energy is required to overcome the activation barrier. |
| Reaction Time | Increase the reaction time and monitor the progress by TLC or GC. | The reaction may be slow, especially at lower temperatures. |
Reaction Pathways and Experimental Workflow
The reaction of this compound with a strong base can proceed via two main competitive pathways: intramolecular cyclization and elimination.
Caption: Competing reaction pathways for this compound with strong bases.
A general experimental workflow for carrying out the reaction and analyzing the products is outlined below.
Caption: General experimental workflow for the reaction of this compound with a strong base.
Experimental Protocols
Protocol 1: Synthesis of a Bicyclo[1.1.0]butane Derivative (Hypothetical Optimized)
This protocol is based on general procedures for intramolecular Wurtz-type reactions and is optimized to favor cyclization.[6]
-
Preparation: Under an inert atmosphere (N₂ or Argon), add a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil, washed with anhydrous hexane) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reactant Addition: Dissolve this compound (1.0 equivalent) in anhydrous DMF and add it to the dropping funnel.
-
Reaction: Cool the flask to 0 °C in an ice bath. Add the solution of the dibromide dropwise to the stirred suspension of NaH over 1 hour. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Illustrative Protocol for Potential Elimination Side-Product Formation
This protocol is designed to illustrate conditions that may favor the formation of elimination byproducts.
-
Preparation: To a flame-dried, three-necked flask under an inert atmosphere, add potassium tert-butoxide (2.2 equivalents) and anhydrous tetrahydrofuran (B95107) (THF).
-
Reactant Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Reaction: Heat the suspension of potassium tert-butoxide to reflux. Add the solution of the dibromide dropwise to the refluxing mixture. Continue to reflux for 4-6 hours.
-
Work-up and Purification: Follow the same work-up and purification procedure as in Protocol 1 to isolate and characterize the products.
By understanding the competing reaction pathways and carefully controlling the reaction conditions, researchers can maximize the yield of the desired bicyclo[1.1.0]butane product and minimize the formation of unwanted side products.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis and reactions of (E)- and (Z)-1,3-dibromo-2-methoxypropene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Organic Syntheses Procedure [orgsyn.org]
column chromatography conditions for purifying 1,3-Dibromo-2,2-dimethoxypropane derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying 1,3-Dibromo-2,2-dimethoxypropane derivatives using column chromatography. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound derivatives?
A1: For most applications involving this compound derivatives, silica (B1680970) gel is the recommended stationary phase due to its versatility and effectiveness in separating compounds of moderate polarity. However, these derivatives can be sensitive to the acidic nature of silica gel, potentially leading to the degradation of the dimethoxyacetal group.[1][2] If you observe compound decomposition on a TLC plate or during column chromatography, consider the following alternatives:
-
Neutralized Silica Gel: Pre-treating the silica gel with a basic solution, such as triethylamine (B128534) in the mobile phase, can neutralize the acidic sites responsible for degradation.[1][3]
-
Alumina (B75360) (Neutral or Basic): For compounds that are particularly acid-sensitive, neutral or basic alumina can be a suitable alternative stationary phase.[4]
-
Reversed-Phase Silica (C18): For highly polar derivatives, reversed-phase chromatography may offer a viable purification strategy.[1]
Q2: Which mobile phase (eluent) should I use for the purification of these derivatives?
A2: A solvent system of low to moderate polarity is typically required to elute this compound derivatives from a silica gel column. Good starting points for the mobile phase are mixtures of a non-polar solvent like n-hexane or petroleum ether with a slightly more polar solvent such as ethyl acetate (B1210297) or dichloromethane.[5] The optimal solvent system should provide good separation of your target compound from any impurities.
Q3: How do I determine the optimal mobile phase composition?
A3: The ideal method for determining the optimal mobile phase is through Thin Layer Chromatography (TLC).[5] The goal is to find a solvent system that provides a retention factor (Rƒ) value between 0.2 and 0.4 for your desired compound.[4][5] This Rƒ range generally ensures good separation on a column. It is also crucial to ensure that the Rƒ values of the impurities are sufficiently different from that of the target compound.
Q4: What are some potential impurities I might encounter during the synthesis and purification of this compound derivatives?
A4: Potential impurities can include unreacted starting materials, mono-brominated intermediates, and byproducts from side reactions. The polarity of these impurities relative to your target derivative will dictate the choice of the solvent system for effective separation.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process in a question-and-answer format.
Problem 1: My compound appears to be degrading on the silica gel column.
-
Observation: New spots appear on the TLC analysis of collected fractions that were not present in the initial crude mixture.[2] You may also notice a significant loss of the desired product.
-
Probable Cause: The acidic nature of the silica gel is likely causing the decomposition of your acid-sensitive this compound derivative.[1][2]
-
Solutions:
-
Neutralize the Silica: Prepare a slurry of your silica gel in the mobile phase containing a small amount (0.1-1%) of a base like triethylamine or pyridine (B92270) to neutralize the acidic silanol (B1196071) groups.[1][3]
-
Use an Alternative Stationary Phase: Switch to a less acidic stationary phase such as neutral alumina.[4]
-
Minimize Residence Time: Use flash chromatography with a slightly more polar solvent system to expedite the elution of your compound from the column.[1]
-
Problem 2: Poor separation of my target compound from impurities.
-
Observation: The collected fractions contain a mixture of your desired product and impurities.
-
Probable Causes & Solutions:
-
Incorrect Eluent Polarity: If the eluent is too polar, all compounds will travel down the column too quickly, resulting in poor separation.[6] Conversely, if it is not polar enough, the compounds may not move at all.
-
Column Overloading: Loading too much crude product onto the column can lead to broad, overlapping bands.[5]
-
Solution: As a general guideline, use a mass of silica gel that is 50-100 times the mass of your crude sample.[5]
-
-
Improper Column Packing: Channels or cracks in the silica gel bed will result in an uneven flow of the mobile phase and poor separation.[6]
-
Solution: Ensure the silica gel is packed uniformly as a slurry without any air bubbles.[4]
-
-
Problem 3: The compound is not eluting from the column.
-
Observation: Your compound remains at the top of the column and does not move down with the eluent.
-
Probable Causes & Solutions:
-
Insufficient Eluent Polarity: The mobile phase is not polar enough to move your compound down the column.
-
Solution: Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.[6]
-
-
Irreversible Adsorption: Highly polar or basic compounds can sometimes bind irreversibly to the acidic sites on the silica gel.
-
Problem 4: The crude sample is not soluble in the eluent.
-
Observation: The crude mixture does not fully dissolve in the initial mobile phase, making it difficult to load onto the column.
-
Solution: You can use a "dry loading" technique.[7] Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[7]
Data Presentation
The following table provides illustrative Rƒ values for a hypothetical this compound derivative and potential impurities in different solvent systems on a silica gel TLC plate. These values should be used as a guide for developing your own separation method.
| Compound | Mobile Phase (v/v) | Approximate Rƒ Value |
| This compound Derivative | 95:5 Hexane:Ethyl Acetate | 0.35 |
| Mono-brominated Impurity | 95:5 Hexane:Ethyl Acetate | 0.45 |
| Starting Aldehyde/Ketone Impurity | 95:5 Hexane:Ethyl Acetate | 0.15 |
| This compound Derivative | 90:10 Hexane:Ethyl Acetate | 0.50 |
| Mono-brominated Impurity | 90:10 Hexane:Ethyl Acetate | 0.60 |
| Starting Aldehyde/Ketone Impurity | 90:10 Hexane:Ethyl Acetate | 0.25 |
Experimental Protocols
Protocol 1: Preparation and Packing of a Silica Gel Column (Slurry Method)
-
Column Preparation: Securely clamp a glass chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[4]
-
Slurry Preparation: In a beaker, create a slurry of silica gel in your initial, least polar eluent.[4]
-
Column Packing: Pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.[4]
-
Equilibration: Allow the solvent to drain until it is just above the level of the silica gel. Do not let the column run dry. Add another thin layer of sand on top of the silica gel to prevent disturbance during sample loading.[4]
Protocol 2: Sample Loading and Elution
-
Sample Preparation: Dissolve the crude this compound derivative in a minimal amount of the mobile phase.
-
Sample Loading: Carefully add the dissolved sample to the top of the column using a pipette. Allow the sample to absorb onto the silica gel.[4]
-
Elution: Carefully add the mobile phase to the top of the column and begin collecting fractions in separate test tubes or flasks.[4]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.[6]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.[6]
Mandatory Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting logic for common column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Purification [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
challenges in the scale-up synthesis of 1,3-Dibromo-2,2-dimethoxypropane
Technical Support Center: Synthesis of 1,3-Dibromo-2,2-dimethoxypropane
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and recommended synthetic route for this compound?
A1: The most prevalent and safer method involves the direct reaction of acetone (B3395972) and methanol (B129727) with bromine.[1][2] An older, less favorable route involves the pre-synthesis of 1,3-dibromoacetone, which is a highly irritating intermediate and poses greater safety and environmental concerns.[1]
Q2: What are the primary safety concerns associated with the synthesis of this compound?
A2: The final product, this compound, is classified as a skin and eye irritant and may cause respiratory irritation.[3][4][5][6] Therefore, appropriate personal protective equipment (PPE), including gloves, goggles, and lab coats, should be worn. The reaction should be conducted in a well-ventilated area or a fume hood.[4][6] Key reactants like bromine are corrosive and toxic, requiring careful handling.
Q3: What are the typical yields and purity levels for this synthesis?
A3: Yields can vary depending on the scale and reaction conditions. Molar yields around 67% have been reported in laboratory-scale syntheses.[1] In larger-scale production, purities of 98-99% as determined by gas chromatography are commonly achieved.[1] A continuous flow method has been reported to achieve purities greater than 99% with a yield of 76%.[7]
Q4: How is the product typically purified after the reaction?
A4: this compound precipitates as a white solid from the reaction mixture.[1][2] Purification is generally achieved by separating the solid from the solvent via filtration (e.g., using a centrifuge or suction filtration). The collected solid is then washed with methanol to remove unreacted starting materials and byproducts, followed by vacuum drying.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Formation of polysubstituted byproducts.[7] - Loss of product during workup. | - Ensure the reaction is stirred for the recommended duration (24-40 hours) to go to completion.[1] - Maintain strict temperature control during bromine addition. - Consider using a continuous flow reactor setup for larger scales to minimize byproduct formation.[7] - Ensure efficient filtration and washing of the product. |
| Product is Off-White or Yellow | - Presence of unreacted bromine. - Impurities from side reactions. | - Ensure the initial reaction mixture becomes transparent before the main bromine addition, indicating consumption of the initial bromine.[1][2] - Wash the solid product thoroughly with cold methanol until the filtrate is colorless. |
| Poor Purity (<98%) | - Inefficient removal of starting materials or byproducts. - Formation of polysubstituted byproducts.[7] | - Increase the number of methanol washes. - Ensure the methanol used for washing is cold to minimize product dissolution. - For very high purity requirements, recrystallization from a suitable solvent may be necessary, though this is not commonly reported in standard procedures. |
| Uncontrolled Exotherm/Reaction Runaway | - Bromine added too quickly. - Inadequate cooling. | - Add bromine dropwise very slowly, monitoring the internal temperature closely.[1][2] - Ensure the reactor's cooling system is sufficient for the scale of the reaction. - Maintain the reaction temperature below 20-25°C.[1][2] |
Quantitative Data Summary
The following table summarizes reactant quantities, reaction conditions, and outcomes at different scales as described in the literature.
| Scale | Acetone (kg) | Methanol (kg) | Bromine (kg) | Temperature (°C) | Time (h) | Product Yield (kg) | Purity (%) | Reference |
| 10L Reactor | 0.986 | 6 | 5.3 (total) | < 20 | 24 | 2.7 | 99 | [1][2] |
| 200L Reactor | 14.3 | 75.4 | 79.0 | < 24 | 36 | 39 | 98.9 | [1] |
| 3000L Reactor | 180 | 950 | 1000 | < 25 | 40 | 580 | 99.2 | [1] |
Experimental Protocol
This protocol is a generalized procedure based on reported lab-scale and scale-up syntheses.[1][2]
Materials:
-
Acetone
-
Methanol
-
Bromine
-
Reaction kettle equipped with a stirrer, dropping funnel, and temperature probe.
Procedure:
-
Charging the Reactor: Add acetone and methanol to the reaction kettle and stir to ensure a homogenous mixture.
-
Initial Bromination: Slowly add an initial small amount of bromine. The reaction liquid will fade to transparent as the bromine is consumed.
-
Main Bromine Addition: Once the solution is transparent, begin the slow, dropwise addition of the main portion of bromine. During this addition, maintain the reaction temperature below 20-25°C. The reaction mixture will typically appear light reddish-brown.[1][2]
-
Reaction: After completing the bromine addition, continue to stir the mixture at room temperature for approximately 24-40 hours. A white solid will precipitate out of the solution.[1][2]
-
Isolation: Separate the solid product from the solvent using a centrifuge or suction filtration.
-
Washing: Wash the filter cake with cold methanol. Typically, two washes are sufficient.
-
Drying: Dry the white, crystalline product under vacuum to obtain the final this compound.
Visualizations
Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN104262121A - Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Google Patents [patents.google.com]
- 3. This compound | C5H10Br2O2 | CID 2734196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. This compound 22094-18-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. CN117105752A - Preparation method of 1, 3-dibromo-2, 2-dimethoxypropane - Google Patents [patents.google.com]
continuous flow synthesis of 1,3-Dibromo-2,2-dimethoxypropane to improve safety and yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the continuous flow synthesis of 1,3-Dibromo-2,2-dimethoxypropane. The information provided aims to improve safety, increase yield, and troubleshoot common issues encountered during this process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the continuous flow synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | 1. Incorrect Stoichiometry: The molar ratio of bromine to the acetone (B3395972)/methanol (B129727) mixture may be too low. 2. Short Residence Time: The reactants may not have sufficient time to react within the flow reactor. 3. Low Reaction Temperature: The temperature may be below the optimal range, slowing the reaction rate. 4. Poor Mixing: Inefficient mixing of the reactant streams can lead to incomplete reaction. | 1. Adjust Flow Rates: Increase the flow rate of the bromine stream relative to the acetone/methanol stream to achieve the optimal mass ratio (target: bromine to acetone mass ratio of 5-5.5).[1] 2. Decrease Flow Rates/Increase Reactor Volume: Reduce the overall flow rate of both streams or use a longer reactor coil to increase the residence time (target: 5-15 minutes).[1] 3. Increase Temperature: Ensure the reactor temperature is within the optimal range of 40-50 °C.[1] 4. Check Mixer: Verify that the T-mixer or other mixing junction is not clogged and is appropriate for the flow rates used. |
| High Levels of Polysubstituted Byproducts | 1. Incorrect Stoichiometry: An excess of bromine can lead to the formation of over-brominated species. 2. High Reaction Temperature: Elevated temperatures can sometimes favor side reactions. 3. Long Residence Time: Extended exposure of the product to the reaction conditions can lead to further bromination. | 1. Adjust Flow Rates: Precisely control the flow rates to maintain the recommended mass ratio of bromine to acetone (5-5.5).[1] 2. Optimize Temperature: Operate within the recommended 40-50 °C range.[1] Lower the temperature within this range if byproduct formation is significant. 3. Optimize Residence Time: Reduce the residence time by increasing the overall flow rates, while ensuring complete conversion of the starting material. |
| Reactor Clogging or Blockage | 1. Product Precipitation: The product, this compound, is a solid and may precipitate in the reactor tubing if the concentration is too high or the temperature is too low. 2. Solid Impurities: Impurities in the starting materials could lead to blockages. | 1. Adjust Concentrations: Ensure the mass concentration of acetone in the methanol/acetone mixture is within the 25-30% range to maintain solubility.[1] 2. Maintain Temperature: Ensure the entire reactor length is maintained at the reaction temperature to prevent cold spots. 3. Filter Reagents: Filter all reactant solutions before introducing them into the pumps. |
| Inconsistent Product Quality | 1. Fluctuations in Flow Rate: Unstable pump performance can lead to variations in stoichiometry and residence time. 2. Temperature Fluctuations: Poor temperature control can affect reaction rate and selectivity. | 1. Calibrate Pumps: Regularly calibrate the pumps to ensure accurate and stable flow rates. 2. Use a Back-Pressure Regulator: A back-pressure regulator can help to suppress gas formation and ensure consistent flow.[2] 3. Ensure Stable Heating: Use a reliable heating system (e.g., oil bath, heating mantle with good insulation) to maintain a constant reactor temperature. |
| Safety Concerns (e.g., Bromine Leak) | 1. Material Incompatibility: Use of materials that are not resistant to bromine can lead to degradation and leaks. 2. High Pressure Build-up: A blockage in the system can lead to a dangerous increase in pressure. | 1. Use Compatible Materials: Ensure all wetted parts of the flow system (tubing, mixers, connectors) are made of bromine-resistant materials such as PFA, FEP, or glass. 2. Install Pressure Sensors: Integrate pressure sensors into the system to monitor pressure and trigger an emergency shutdown if it exceeds a safe limit. 3. Work in a Ventilated Fume Hood: Always operate the continuous flow setup inside a well-ventilated fume hood. |
Frequently Asked Questions (FAQs)
Q1: Why is continuous flow synthesis preferred over batch processing for this compound?
A1: Continuous flow synthesis offers significant advantages in safety and yield for this reaction. Traditional batch methods for preparing this compound can suffer from low yields and the production of a large quantity of polysubstituted byproducts.[1] The high heat release (exothermicity) of bromination reactions is difficult to control in large batch reactors, which can lead to "spraying explosion accidents".[1] Continuous flow reactors have a high surface-area-to-volume ratio, allowing for superior heat dissipation and precise temperature control, which mitigates the risk of thermal runaways.[3][4] This enhanced control improves selectivity, leading to a higher purity product (>99%) and minimizes the formation of byproducts.[1]
Q2: What are the critical safety precautions when using elemental bromine in a flow setup?
A2: Elemental bromine is highly corrosive and toxic. Key safety measures include:
-
Material Compatibility: All components in contact with bromine (tubing, pumps, mixers) must be chemically resistant.
-
Ventilation: The entire apparatus must be located within a certified and functioning chemical fume hood.
-
Leak Detection: Regularly inspect the system for any signs of leaks.
-
Quenching Strategy: Have a quenching solution (e.g., aqueous sodium thiosulfate (B1220275) or sodium sulfite) readily available to neutralize any unreacted bromine at the reactor outlet and in case of spills.[2][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Q3: How do I control the residence time in the reactor, and why is it important?
A3: Residence time is the average time reactants spend inside the reactor. It is controlled by the total volume of the reactor and the combined flow rates of the reactant streams.
-
Formula: Residence Time = Reactor Volume / Total Flow Rate
-
Importance: Residence time is a critical parameter that directly impacts reaction conversion and selectivity.[6] For the synthesis of this compound, a residence time of 5-15 minutes is recommended.[1] A time that is too short will result in incomplete reaction and low yield, while a time that is too long could lead to the formation of undesirable byproducts.
Q4: Can this process be scaled up for larger-scale production?
A4: Yes, one of the significant advantages of continuous flow chemistry is its straightforward scalability.[6][7] Instead of using larger, more dangerous reactors, scaling up in flow chemistry is often achieved by "numbering-up," which involves running multiple identical reactor setups in parallel. Alternatively, the system can be run for longer periods to produce larger quantities of the product.[8]
Q5: What is the purpose of a back-pressure regulator in this setup?
A5: A back-pressure regulator is placed at the end of the reactor system to maintain a constant pressure throughout the reactor. This is particularly useful for reactions that may generate gas byproducts. By keeping the system under a modest pressure (e.g., 7 bar), it prevents the formation of gas slugs (bubbles) which can disrupt the flow, leading to inconsistent residence times and poor reproducibility.[2][8]
Experimental Protocol
This protocol outlines the continuous flow synthesis of this compound.
Materials and Equipment:
-
Two high-pressure liquid chromatography (HPLC) pumps or syringe pumps capable of delivering stable flow rates.
-
T-mixer or other suitable micro-mixer.
-
Coiled reactor (e.g., PFA or FEP tubing) of a known volume.
-
Temperature-controlled bath (e.g., oil bath) or heating mantle.
-
Back-pressure regulator.
-
Collection flask.
-
Quenching solution (e.g., 10% aqueous sodium thiosulfate).
-
Starting materials: Acetone, Methanol, Bromine.
Procedure:
-
Reagent Preparation:
-
Prepare a mixture of acetone and methanol with a mass concentration of acetone between 25% and 30%.[1]
-
Prepare a separate stream of pure bromine.
-
-
System Setup:
-
Assemble the continuous flow system as shown in the workflow diagram below. Ensure all connections are secure and leak-proof.
-
Place the coiled reactor into the temperature-controlled bath and set the temperature to 40-50 °C.[1]
-
Set the back-pressure regulator to the desired pressure (e.g., 5-10 bar).
-
-
Reaction Execution:
-
Begin by pumping the acetone/methanol mixture through the system to prime the lines and reactor.
-
Start the bromine pump. Set the flow rates of both pumps to achieve the desired stoichiometry and residence time.
-
Stoichiometry: The mass ratio of bromine to acetone should be between 5 and 5.5.[1] The flow rate ratio of the acetone/methanol mixture to bromine should be between 0.5 and 1.[1]
-
Residence Time: The total flow rate should be adjusted based on the reactor volume to achieve a residence time of 5-15 minutes.[1]
-
-
Allow the system to reach a steady state (typically 2-3 times the residence time) before collecting the product.
-
-
Product Collection and Quenching:
-
Collect the reactor output in a flask containing a stirred quenching solution (e.g., sodium thiosulfate) to neutralize any unreacted bromine.
-
-
Work-up and Isolation:
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the continuous synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Decision-making workflow for troubleshooting common synthesis issues.
References
- 1. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch | Semantic Scholar [semanticscholar.org]
- 3. youtube.com [youtube.com]
- 4. CN117105752A - Preparation method of 1, 3-dibromo-2, 2-dimethoxypropane - Google Patents [patents.google.com]
- 5. Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
removal of unreacted starting materials from 1,3-Dibromo-2,2-dimethoxypropane reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dibromo-2,2-dimethoxypropane. Our focus is to help you effectively remove unreacted starting materials and byproducts from your reaction mixture.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound.
Problem 1: The final product is an oil or a waxy solid instead of a crystalline powder.
-
Possible Cause 1: Presence of Residual Solvents. Excess methanol (B129727) or acetone (B3395972) from the reaction can lower the melting point of the product, causing it to appear as an oil or a waxy solid.
-
Solution: Ensure the product is thoroughly dried under vacuum after washing. If the problem persists, a gentle heating under vacuum (not exceeding the melting point) can help remove trapped solvents.
-
-
Possible Cause 2: Presence of Impurities. Unreacted starting materials or byproducts can act as impurities that disrupt the crystal lattice of the final product.
-
Solution: Recrystallization from a suitable solvent like ethanol (B145695) is an effective method to obtain a crystalline product.[1]
-
Problem 2: The purified product has a yellow or brownish tint.
-
Possible Cause: Residual Bromine. Even trace amounts of unreacted bromine can impart a color to the final product.
-
Solution: Wash the crude product with a dilute solution of sodium thiosulfate (B1220275). This will react with and remove the elemental bromine.
-
Problem 3: The yield is lower than expected after purification.
-
Possible Cause 1: Loss of Product During Washing. this compound has some solubility in methanol, especially if the washing solvent is not chilled.
-
Solution: Use ice-cold methanol for washing the crude product to minimize solubility losses. Perform the washing steps quickly.
-
-
Possible Cause 2: Incomplete Precipitation/Crystallization. If the product is not fully precipitated from the reaction mixture, the yield will be lower.
-
Solution: Cooling the reaction mixture to a lower temperature (e.g., -10°C to -28°C) can help to maximize the precipitation of the product.[2]
-
Problem 4: The purity of the final product is not satisfactory, even after washing.
-
Possible Cause: Presence of Polysubstituted Byproducts. The synthesis of this compound can sometimes lead to the formation of over-brominated byproducts (e.g., 1,1,3-tribromo-2,2-dimethoxypropane). These byproducts may have similar solubility to the desired product and may not be completely removed by a simple methanol wash.
-
Solution: Recrystallization from ethanol is often more effective than a simple wash for removing such closely related impurities. Fractional crystallization could also be explored if significant amounts of byproducts are present.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary unreacted starting materials I need to remove?
The primary unreacted starting materials in the synthesis of this compound are acetone, methanol, and bromine.
Q2: What is the standard purification method for this compound?
The most commonly reported method for purification is washing the precipitated solid product with cold methanol, followed by vacuum drying.[3][4] This is effective at removing the majority of unreacted starting materials and other soluble impurities.
Q3: How can I remove residual bromine from my product?
A wash with a dilute aqueous solution of sodium thiosulfate is a standard and effective method for quenching and removing unreacted bromine.
Q4: Is recrystallization a recommended purification method?
Yes, recrystallization from ethanol has been reported as a suitable method for purifying this compound and can be particularly useful for removing byproducts and obtaining a product with high crystalline quality.[1]
Q5: What are the expected purity and yield after purification?
With proper washing with methanol and vacuum drying, purities of 97-99.2% have been reported.[3][4] The molar yield is typically in the range of 60-77%.[2][4]
Data Presentation
Table 1: Summary of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Typical Yield | Key Advantages | Key Disadvantages |
| Methanol Wash | 97 - 99.2%[3][4] | ~67%[4] | Simple, fast, and effective for removing most unreacted starting materials. | May not effectively remove all polysubstituted byproducts. |
| Recrystallization from Ethanol | >99% (expected) | Lower than methanol wash due to solubility losses. | Excellent for removing byproducts and achieving high purity and crystallinity. | More time-consuming and can lead to lower overall yield. |
| Crystallization by Cooling | >99%[2] | ~76%[2] | Can provide high purity and good yield. | Requires low-temperature equipment. |
Experimental Protocols
Protocol 1: Purification by Methanol Wash
-
Isolate the Crude Product: After the reaction is complete, filter the precipitated solid from the reaction mixture using a Büchner funnel.
-
Wash with Cold Methanol: Wash the filter cake with two to three portions of ice-cold methanol.[3][4]
-
Dry the Product: Transfer the washed solid to a suitable container and dry under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization from Ethanol
-
Dissolve the Crude Product: In a flask, add the crude this compound and the minimum amount of hot ethanol required to fully dissolve the solid. The compound is more soluble in hot ethanol.[1]
-
Cool to Crystallize: Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization. For maximum recovery, you can cool to even lower temperatures if necessary.
-
Isolate the Crystals: Collect the crystals by filtration.
-
Wash and Dry: Wash the crystals with a small amount of cold ethanol and then dry them under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN117105752A - Preparation method of 1, 3-dibromo-2, 2-dimethoxypropane - Google Patents [patents.google.com]
- 3. CN104262121A - Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Google Patents [patents.google.com]
- 4. Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Eureka | Patsnap [eureka.patsnap.com]
Validation & Comparative
Comparative Analysis of 1,3-Dibromo-2,2-dimethoxypropane and its Analogs Utilizing ¹H and ¹³C NMR Spectroscopy
A comprehensive guide for researchers, scientists, and drug development professionals on the spectral characteristics of 1,3-Dibromo-2,2-dimethoxypropane and a comparative overview with its chloro-analog. This guide provides detailed experimental protocols and presents quantitative NMR data in a clear, tabular format for easy interpretation and comparison.
This report details the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. For comparative purposes, the NMR data for the analogous compound, 1,3-Dichloro-2,2-dimethoxypropane, is also presented. This guide is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development by providing a clear understanding of the structural features of these compounds as determined by NMR spectroscopy.
¹H and ¹³C NMR Spectral Data
The chemical shifts (δ) in parts per million (ppm) for this compound and its dichloro- a anolog are summarized below. The data was obtained in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard.
This compound
| ¹H NMR | Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1 | 3.69 | Singlet | 4H | -CH₂Br | |
| 2 | 3.33 | Singlet | 6H | -OCH₃ |
| ¹³C NMR | Signal | Chemical Shift (ppm) | Assignment |
| 1 | 101.9 | C(OCH₃)₂ | |
| 2 | 52.1 | -OCH₃ | |
| 3 | 34.8 | -CH₂Br |
Alternative Compound: 1,3-Dichloro-2,2-dimethoxypropane
| ¹H NMR | Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1 | 3.82 | Singlet | 4H | -CH₂Cl | |
| 2 | 3.34 | Singlet | 6H | -OCH₃ |
| ¹³C NMR | Signal | Chemical Shift (ppm) | Assignment |
| 1 | 101.5 | C(OCH₃)₂ | |
| 2 | 52.0 | -OCH₃ | |
| 3 | 49.3 | -CH₂Cl |
Experimental Protocols
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for organic compounds such as this compound.
Sample Preparation:
-
Approximately 5-10 mg of the solid compound or 10-20 µL of the liquid sample is accurately weighed and placed in a clean, dry NMR tube.
-
About 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) containing an internal standard (e.g., 0.03% v/v TMS) is added to the NMR tube.
-
The sample is then fully dissolved by gentle vortexing or sonication to ensure a homogeneous solution.
NMR Spectrometer Setup and Data Acquisition:
-
The NMR spectrometer is set up and calibrated according to the manufacturer's instructions.
-
The prepared NMR tube is placed in a spinner turbine and inserted into the magnet.
-
The magnetic field is locked onto the deuterium (B1214612) signal of the solvent.
-
The magnetic field homogeneity is optimized by shimming to obtain sharp and symmetrical peaks.
-
For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. A sufficient number of scans (e.g., 8-16) are acquired to achieve an adequate signal-to-noise ratio.
-
For ¹³C NMR, the spectral width is typically set from 0 to 220 ppm. A larger number of scans (e.g., 128 or more) is usually required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.
-
The acquired data is processed using Fourier transformation, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).
Structural Elucidation and Signal Assignment
The relationship between the chemical structure of this compound and its corresponding NMR signals can be visualized in the following diagram.
Caption: Correlation of the chemical structure of this compound with its ¹H and ¹³C NMR signals.
Mass Spectrometry Analysis of 1,3-Dibromo-2,2-dimethoxypropane and its Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mass spectrometry analysis of 1,3-Dibromo-2,2-dimethoxypropane and its derivatives, offering insights into its fragmentation patterns and comparing its performance with alternative reagents in synthetic applications. The information presented is supported by predicted fragmentation pathways and data from related compounds, aimed at assisting researchers in compound identification and reaction monitoring.
Mass Spectrometry of this compound
This compound (DBDMP) is a valuable reagent in organic synthesis, notably in the formation of cyclopropane (B1198618) rings. Understanding its behavior under mass spectrometric analysis is crucial for reaction monitoring and product characterization. While a publicly available, detailed experimental mass spectrum of DBDMP is not readily found, its fragmentation pattern under electron ionization (EI) can be predicted based on the established principles of mass spectrometry for bromoalkanes and acetals.
Predicted Fragmentation Pathway:
The fragmentation of this compound is expected to be initiated by the loss of an electron to form the molecular ion (M•+). Due to the presence of two bromine isotopes (79Br and 81Br) in nearly equal natural abundance, the molecular ion peak and any bromine-containing fragment ions will appear as a pair of peaks (M•+ and M+2•+) with a characteristic 1:1 intensity ratio.
The primary fragmentation pathways are predicted to involve:
-
Alpha-cleavage: The C-C bond adjacent to the oxygen atoms of the dimethoxy group is susceptible to cleavage.
-
Loss of a methoxy (B1213986) group (-OCH3): This would lead to a stable oxonium ion.
-
Loss of a bromine radical (-Br•): This is a common fragmentation for bromoalkanes.
-
Cleavage of the C-Br bond: Homolytic or heterolytic cleavage will result in bromine-containing or bromine-lacking fragments.
A logical representation of the predicted fragmentation cascade is illustrated in the diagram below.
Caption: Predicted Electron Ionization Fragmentation Pathway of this compound.
Comparison with Alternative Reagents
In synthetic chemistry, particularly for cyclopropanation reactions, several alternatives to this compound exist. A common alternative is the use of a dihalocarbene precursor, such as bromoform (B151600) (CHBr3) or chloroform (B151607) (CHCl3) in the presence of a base, or the Simmons-Smith reagent (iodomethyl)zinc iodide (ICH2ZnI). Another class of alternatives includes other 1,1-dihalo compounds. The choice of reagent can significantly impact the reaction outcome and the subsequent mass spectrometric analysis of the products.
Below is a comparison of the mass spectrometric characteristics of this compound with a common cyclopropanating agent and its resulting product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spec Features | Application |
| This compound | C5H10Br2O2 | 261.94 | Isotopic pattern for two Br atoms (M, M+2, M+4). Fragments from loss of -OCH3 and -Br. | Cyclopropanation of activated alkenes. |
| Bromoform | CHBr3 | 252.73 | Isotopic pattern for three Br atoms. Prominent molecular ion peak. | Dihalocarbene precursor for cyclopropanation. |
| 1,1-Dibromo-2,2-dimethylcyclopropane | C5H8Br2 | 227.92 | Isotopic pattern for two Br atoms. Fragmentation involves loss of Br and methyl groups. | A typical cyclopropane product. |
Mass Spectrometry of Reaction Products
This compound is frequently used in the synthesis of gem-dibromocyclopropanes. The mass spectra of these products will also exhibit the characteristic isotopic pattern of two bromine atoms. The fragmentation of the cyclopropane ring can be complex, often involving ring-opening and subsequent rearrangements.
For instance, the reaction of this compound with an alkene (e.g., styrene) would yield a substituted gem-dibromocyclopropane. The mass spectrum of this product would be expected to show:
-
A molecular ion peak cluster corresponding to the product's molecular weight, with the characteristic 1:1:1 isotopic pattern for two bromine atoms.
-
Fragment ions resulting from the loss of a bromine atom.
-
Fragment ions arising from the cleavage of the substituents on the cyclopropane ring.
-
Ions resulting from the fragmentation of the cyclopropane ring itself.
The workflow for a typical cyclopropanation reaction followed by GC-MS analysis is depicted below.
Caption: Experimental workflow for a cyclopropanation reaction and subsequent GC-MS analysis.
Experimental Protocols
General Protocol for GC-MS Analysis of Halogenated Organic Compounds
This protocol provides a general guideline for the analysis of compounds like this compound and its products. Optimization of parameters may be required for specific applications.
-
Sample Preparation:
-
Dissolve a small amount of the analyte (approximately 1 mg) in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of about 100 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter if necessary to remove any particulate matter.
-
-
Instrumentation:
-
A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source is typically used.
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is generally suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5-10 minutes. (This program should be optimized based on the volatility of the analytes).
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 500.
-
Solvent Delay: Set a solvent delay to prevent the filament from being damaged by the solvent peak (e.g., 3-5 minutes).
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak to determine the molecular weight and fragmentation pattern of the corresponding compound.
-
Compare the obtained spectra with spectral libraries (e.g., NIST, Wiley) for compound identification.
-
For novel compounds, interpret the fragmentation pattern to elucidate the structure.
-
This guide serves as a foundational resource for researchers working with this compound and related compounds. The predictive nature of the fragmentation analysis, coupled with comparative data and a standardized experimental protocol, aims to facilitate more efficient and accurate mass spectrometric studies in the fields of chemical synthesis and drug development.
A Comparative Guide to Cyclopropanation Reagents: 1,3-Dibromo-2,2-dimethoxypropane vs. Established Alternatives
For researchers, scientists, and professionals in drug development, the synthesis of cyclopropane (B1198618) rings is a critical step in the creation of novel therapeutics and complex molecular architectures. The choice of cyclopropanation reagent is paramount, influencing yield, stereoselectivity, substrate scope, and overall efficiency of the synthetic route. This guide provides an objective comparison of 1,3-Dibromo-2,2-dimethoxypropane with well-established cyclopropanation reagents, namely the Simmons-Smith reagent and diazomethane (B1218177), supported by experimental data and detailed protocols.
While this compound is a commercially available reagent, its direct application as a mainstream cyclopropanating agent for alkenes is not well-documented in peer-reviewed literature. Its primary utility appears to be as a 1,3-dielectrophilic building block for the synthesis of four-membered rings upon reaction with dinucleophiles. However, for the purpose of a comprehensive comparison, we will explore its hypothetical utility in cyclopropanation and contrast its characteristics with the proven performance of Simmons-Smith reagents and diazomethane.
Performance Comparison of Cyclopropanation Reagents
The selection of an appropriate cyclopropanation reagent is a multifactorial decision that depends on the specific substrate, desired stereochemical outcome, and practical considerations such as safety and cost.
| Reagent/System | Typical Substrates | General Yields | Stereoselectivity | Key Advantages | Key Disadvantages |
| This compound | Hypothetically alkenes (activated or unactivated) | Not widely reported | Not widely reported | Potentially a stable, solid reagent. | Lack of established protocols and performance data; may require harsh conditions (e.g., strong bases). |
| Simmons-Smith (Zn-Cu couple, CH₂I₂) ** | Unfunctionalized and electron-rich alkenes, allylic alcohols. | Good to excellent (70-90%) | High (stereospecific syn-addition). | High stereospecificity, good functional group tolerance, directed cyclopropanation with hydroxyl groups. | Stoichiometric use of zinc, sometimes sluggish reactions, high cost of diiodomethane (B129776). |
| Furukawa Modification (Et₂Zn, CH₂I₂) ** | Broad range of alkenes, including less reactive ones. | Excellent (>90%) | High (stereospecific syn-addition). | Higher reactivity and yields compared to the classical Simmons-Smith reaction. | Diethylzinc is pyrophoric and requires careful handling. |
| Diazomethane (with light or catalyst) | Wide range of alkenes. | Variable to good | Stereospecific (syn-addition). | High reactivity, clean byproducts (N₂). | Extremely toxic and explosive, requiring specialized handling and equipment. |
| Transition Metal-Catalyzed (e.g., Rh₂(OAc)₄, with diazo compounds) | Wide range of alkenes, including electron-deficient ones. | Good to excellent | High, often with excellent enantioselectivity using chiral ligands. | Catalytic amounts of metal, high turnover numbers, tunable selectivity. | Cost of precious metal catalysts, potential for side reactions. |
Experimental Protocols
Detailed methodologies for key cyclopropanation reactions are provided below.
Protocol 1: Simmons-Smith Cyclopropanation of Cyclohexene (B86901)
This protocol describes the classic Simmons-Smith reaction using a zinc-copper couple.
Materials:
-
Cyclohexene
-
Diiodomethane (CH₂I₂)
-
Zinc dust
-
Copper(I) chloride (CuCl)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation of the Zinc-Copper Couple: In a flask equipped with a condenser and a magnetic stirrer, add zinc dust (1.1 eq) and a small amount of copper(I) chloride (0.1 eq). Heat the mixture gently under vacuum and then cool to room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Setup: To the freshly prepared zinc-copper couple, add anhydrous diethyl ether.
-
Addition of Reagents: Add a solution of diiodomethane (1.5 eq) in anhydrous diethyl ether to the stirred suspension. Then, add cyclohexene (1.0 eq) dropwise. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by distillation or column chromatography on silica (B1680970) gel to yield norcarane.
Protocol 2: Cyclopropanation of Styrene (B11656) with Diazomethane (Catalyzed by Palladium(II) Acetate)
This protocol outlines a catalytic method for cyclopropanation using diazomethane, which should be handled with extreme caution.
Materials:
-
Styrene
-
Diazomethane solution in diethyl ether (handle with extreme care in a well-ventilated fume hood with a blast shield)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Anhydrous diethyl ether
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve styrene (1.0 eq) and a catalytic amount of palladium(II) acetate (e.g., 1-2 mol%) in anhydrous diethyl ether.
-
Addition of Diazomethane: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a freshly prepared and standardized solution of diazomethane in diethyl ether dropwise to the stirred reaction mixture. The addition should be controlled to maintain a steady evolution of nitrogen gas. Caution: Diazomethane is highly toxic and explosive.
-
Reaction Monitoring: Monitor the reaction progress by TLC, observing the consumption of styrene.
-
Quenching: Once the reaction is complete, carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color of diazomethane disappears and gas evolution ceases.
-
Workup: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure (avoiding high temperatures).
-
Purification: Purify the crude product by column chromatography on silica gel to yield phenylcyclopropane.
Reaction Mechanisms and Workflows
The following diagrams illustrate the proposed reaction pathways and experimental workflows.
Caption: Mechanism of the Simmons-Smith Cyclopropanation Reaction.
Caption: General Experimental Workflow for Cyclopropanation Reactions.
Conclusion
Based on the available scientific literature, this compound is not a commonly employed reagent for the direct cyclopropanation of alkenes. Its established reactivity points towards its use as a 1,3-dielectrophile for the synthesis of larger ring systems. In contrast, the Simmons-Smith reaction and its modifications, along with diazomethane-based methods, remain the cornerstones of cyclopropane synthesis. The Simmons-Smith protocol offers a balance of reactivity, stereocontrol, and functional group tolerance, making it a versatile tool for many applications. Diazomethane, while highly effective, presents significant safety hazards that limit its widespread use to specialized laboratory settings. For researchers embarking on a synthetic campaign requiring the introduction of a cyclopropane ring, a thorough evaluation of the substrate's electronic and steric properties, coupled with considerations of safety and cost, will guide the selection of the most appropriate and efficient cyclopropanation reagent.
A Comparative Guide to the Synthesis of 1,3-Disubstituted Azetidines: Three Modern Approaches
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecular scaffolds is paramount. The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, is a privileged motif in medicinal chemistry, offering unique three-dimensional diversity. This guide provides an objective comparison of three contemporary methods for the synthesis of 1,3-disubstituted azetidines, presenting supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable method for a given application.
Comparison of Synthetic Methodologies
The following table summarizes the key quantitative data for three distinct and effective methods for the synthesis of 1,3-disubstituted azetidines: the in-situ bis-triflate activation of 1,3-diols, the microwave-assisted cyclocondensation of 1,3-dihalides, and the tandem ring-opening and cyclization of epoxides.
| Method | Key Reagents | Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Substrate Scope |
| In-situ Bis-Triflate Method | 2-substituted-1,3-propanediol, Tf₂O, DIEA, Primary Amine | Dichloromethane (B109758) | -20 to 70 | 16-24 h | 70-95 | Good for a range of primary amines and 2-substituted 1,3-diols. Less effective for sterically hindered or electron-poor amines. |
| Microwave-Assisted Method | 1,3-Dihalide, Primary Amine, K₂CO₃ | Water | 150 | 10-30 min | 75-92 | Effective for various primary amines and 1,3-dihalides. A green chemistry approach using water as the solvent. |
| Epoxide Ring-Opening Method | 2-Substituted Epoxide, Primary Amine | Ethanol (B145695) | Reflux (ca. 78) | 8 h | 80-95 | Broad scope for primary amines. The epoxide precursors are readily available. |
Experimental Protocols
Method 1: In-situ Generation of Bis-Triflates from 2-Substituted-1,3-Propanediols
This one-pot procedure, developed by Hillier and Chen, involves the activation of a 1,3-diol with triflic anhydride (B1165640), followed by displacement with a primary amine.[1][2]
Procedure:
-
To a solution of the 2-substituted-1,3-propanediol (1.0 equiv) and diisopropylethylamine (DIEA) (2.5 equiv) in dichloromethane (0.2 M) at -20 °C, trifluoromethanesulfonic anhydride (Tf₂O) (2.2 equiv) is added dropwise.
-
The reaction mixture is stirred at -20 °C for 1 hour.
-
The primary amine (1.2 equiv) is added, and the reaction mixture is allowed to warm to room temperature and then heated to 70 °C in a sealed tube for 16-24 hours.
-
Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane.
-
The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 1,3-disubstituted azetidine.
Method 2: Microwave-Assisted Synthesis from 1,3-Dihalides
This rapid and environmentally friendly method by Ju and Varma utilizes microwave irradiation to accelerate the cyclocondensation in an aqueous medium.
Procedure:
-
In a microwave process vial, the 1,3-dihalide (1.0 mmol), the primary amine (1.2 mmol), and potassium carbonate (2.5 mmol) are mixed in water (3 mL).
-
The vial is sealed with a septum and placed in the cavity of a microwave reactor.
-
The reaction mixture is irradiated at 150 °C for 10-30 minutes.
-
After cooling, the reaction mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the pure 1,3-disubstituted azetidine.
Method 3: Tandem Epoxide Ring-Opening and Cyclization
This approach, reported by March-Cortijos and colleagues, involves the nucleophilic ring-opening of an epoxide by a primary amine, followed by an in-situ intramolecular cyclization.
Procedure:
-
A solution of the 2-substituted epoxide (1.0 equiv) and the primary amine (3.0 equiv) in ethanol (0.1 M) is heated to reflux for 8 hours.
-
The reaction mixture is then cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting crude product is purified by flash chromatography on silica gel to give the 1,3-disubstituted azetidine.
Reaction Pathways and Workflows
The following diagrams illustrate the logical flow and key transformations in each of the described synthetic methods.
Caption: Reaction schemes for the three synthetic methods.
The following diagram illustrates a generalized experimental workflow applicable to all three synthetic methodologies, from reaction setup to product isolation.
Caption: Generalized experimental workflow.
References
A Comparative Guide to the Characterization of Heterocyclic Compounds Synthesized from 1,3-Dibromo-2,2-dimethoxypropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of heterocyclic compounds synthesized from 1,3-Dibromo-2,2-dimethoxypropane and its structural analogs. It offers a detailed look at their characterization, alternative synthetic pathways, and the experimental data supporting these findings. The information is intended to assist researchers in the fields of medicinal chemistry and drug development in understanding the synthesis and properties of these valuable spirocyclic systems.
Synthesis of Spirocyclic Heterocycles: A Comparative Overview
This compound is a key building block for the construction of four-membered heterocyclic rings, particularly aza-spiro[3.3]heptane derivatives. These structures are of significant interest in medicinal chemistry due to their unique three-dimensional conformations. This section compares the synthesis of 2,6-diazaspiro[3.3]heptanes, a prime example of heterocycles derived from related precursors, with alternative synthetic strategies.
A practical route to functionalized 2,6-diazaspiro[3.3]heptanes involves the reductive amination of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde with various primary amines or anilines, followed by cyclization.[1] This method offers high yields and is suitable for both library synthesis and large-scale production.[1]
An alternative approach to a related spirocyclic system, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, utilizes the reaction of 2-fluoro-4-nitroaniline (B181687) with 3,3-bis(bromomethyl)oxetane.[2] This scalable, two-step process provides the target compound in high yield and purity.[2]
The following table summarizes the key quantitative data for the synthesis of a representative 2,6-diazaspiro[3.3]heptane derivative.
Table 1: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane [1]
| Step | Reactants | Reagents/Solvent | Temperature | Time | Yield (%) |
| 1. Reductive Amination | 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde, Aniline (B41778) | Sodium triacetoxyborohydride (B8407120), Acetic acid, Dichloroethane | Room Temp. | - | High |
| 2. Cyclization | (1-Benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine | Potassium tert-butoxide, THF | 70 °C | 2.5 h | 70 |
Characterization of Synthesized Heterocyclic Compounds
Detailed characterization is crucial for confirming the structure and purity of synthesized compounds. This section provides spectroscopic data for a key intermediate and a final spirocyclic product.
Table 2: Characterization Data
| Compound | Molecular Formula | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) | Ref. |
| (1-Benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine | C₁₈H₂₁ClN₂ | 7.17–7.33 (m, 7H), 6.73 (dt, J = 1.0, 14.6 Hz, 1H), 6.41–6.45 (m, 2H), 3.92 (s, 4H), 3.58 (s, 2H), 3.38 (s, 4H) | 151.6, 138.0, 128.9, 128.5, 128.4, 127.1, 117.7, 111.6, 64.5, 63.7, 62.3, 34.8 | [M+H]⁺ = 265.2 | [1] |
| 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane | C₁₈H₂₀N₂ | 7.17–7.33 (m, 7H), 6.73 (t, J=7.3 Hz, 1H), 6.43 (d, J=8.2 Hz, 2H), 3.92 (s, 4H), 3.58 (s, 2H), 3.38 (s, 4H) | 151.6, 138.0, 128.9, 128.5, 128.4, 127.1, 117.7, 111.6, 64.5, 63.7, 62.3, 34.8 | HRMS [M+H]⁺ calcd for C₁₈H₂₁N₂: 265.1704; found: 265.1700 | [1] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of synthetic procedures. The following are protocols for the synthesis of key compounds.
Synthesis of this compound
A solution of acetone (B3395972) in methanol (B129727) is stirred in a reaction kettle. Bromine is then added dropwise, maintaining the temperature below 20°C. After the addition is complete, the mixture is stirred at room temperature for approximately 24 hours, during which a white solid precipitates. The solid is collected by filtration, washed with methanol, and dried under vacuum to yield this compound.[3]
Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane[1]
Step 1: Reductive Amination To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde in dichloroethane, aniline and one equivalent of acetic acid are added. The mixture is stirred to form the iminium ion, followed by the addition of sodium triacetoxyborohydride to yield (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine.
Step 2: Cyclization To a stirred solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (0.209 g, 0.695 mmol) in THF (1.5 mL), a 1.0 M solution of potassium tert-butoxide in THF (1.53 mL, 1.53 mmol) is added. The reaction mixture is heated at 70°C in a sealed tube. After 90 minutes, an additional equivalent of potassium tert-butoxide solution (0.7 mL, 0.7 mmol) is added, and heating is continued for another hour. The reaction mixture is then cooled to room temperature and filtered to remove potassium chloride. The solvent is evaporated, and the residue is purified by column chromatography to afford 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane as a yellow oil (70% yield).[1]
Reaction Pathways and Workflows
Visualizing reaction pathways and experimental workflows can aid in understanding the synthetic process. The following diagrams, generated using the DOT language, illustrate the synthesis of 2,6-diazaspiro[3.3]heptane and a related cyclobutane (B1203170) derivative.
Caption: Synthesis of 2,6-diazaspiro[3.3]heptane.
Caption: Synthesis of a cyclobutane derivative.
Comparison with Alternative Synthetic Routes
While this compound is a valuable precursor, alternative routes to similar spirocyclic systems exist. For instance, the synthesis of 2-azaspiro[3.3]heptane-derived amino acids has been achieved through the subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles.[4] Another approach involves the [2+2] cycloaddition of dichloroketene (B1203229) with an azetidine (B1206935) olefin to construct the 2-azaspiro[3.3]heptane ring system.[5] These alternative methods provide different strategies for accessing these structurally complex and medicinally relevant scaffolds.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104262121A - Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Google Patents [patents.google.com]
- 4. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystal Structure Analysis of 1,3-Dihalo-2,2-dimethoxypropane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural analysis of 1,3-dihalo-2,2-dimethoxypropane derivatives, with a focus on X-ray crystallography. Due to the limited availability of public crystallographic data for 1,3-Dibromo-2,2-dimethoxypropane, this guide utilizes data from closely related halogenated compounds to provide a comparative framework and illustrate the principles of X-ray crystal structure analysis.
Data Presentation: A Comparative Look at Halogenated Alkane Crystal Structures
| Parameter | 1,2-Dibromo-1,1,2,2-tetrafluoroethane | 1,3-Dichloropropane |
| Chemical Formula | C₂Br₂F₄ | C₃H₆Cl₂ |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | Pnma |
| Unit Cell Dimensions | ||
| a (Å) | 5.863 | 9.93 |
| b (Å) | 5.868 | 4.49 |
| c (Å) | 9.278 | 12.12 |
| α (°) | 90 | 90 |
| β (°) | 106.13 | 90 |
| γ (°) | 90 | 90 |
| Unit Cell Volume (ų) | 307.1 | 540.3 |
| Z (Molecules per unit cell) | 2 | 4 |
| Calculated Density (g/cm³) | 2.81 | 1.39 |
| Key Bond Lengths (Å) | C-C: 1.55C-Br: 1.94C-F: 1.34 | C-C: 1.52C-Cl: 1.79 |
| Key Bond Angles (°) | Br-C-C: 112.5F-C-C: 109.1 | Cl-C-C: 112.1 |
Note: The data presented is for illustrative purposes and is sourced from published crystallographic studies of representative simple halogenated alkanes. The absence of data for the target compound highlights the necessity for experimental determination.
Experimental Protocols: A Step-by-Step Guide to X-ray Crystal Structure Analysis
The determination of the crystal structure of a small organic molecule such as a 1,3-dihalo-2,2-dimethoxypropane derivative follows a well-established protocol.
1. Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the compound of interest. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Other techniques include slow cooling of a saturated solution or vapor diffusion, where a precipitant vapor is slowly introduced into a solution of the compound. The ideal crystal for single-crystal X-ray diffraction should be well-formed, transparent, and typically between 0.1 and 0.5 mm in each dimension.
2. Crystal Mounting and Data Collection: A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryo-protectant to prevent ice formation during data collection at low temperatures (typically 100 K). The low temperature minimizes thermal vibrations of the atoms, resulting in a clearer diffraction pattern. The mounted crystal is then placed in an X-ray diffractometer. A focused beam of monochromatic X-rays is directed at the crystal, which is rotated through a series of angles. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots of varying intensities. These diffraction spots are recorded by a detector.
3. Data Processing and Structure Solution: The collected diffraction data, consisting of thousands of reflections, is processed to correct for experimental factors such as background noise and absorption. The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the space group of the crystal. The space group describes the symmetry of the arrangement of molecules within the crystal lattice.
Initial phases for the diffraction data are then determined using direct methods or Patterson methods, which leads to an initial electron density map. This map reveals the positions of the atoms in the crystal structure.
4. Structure Refinement and Validation: The initial atomic model is then refined using a least-squares method. This iterative process adjusts the atomic positions, and their thermal displacement parameters, to achieve the best possible fit between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed using various metrics, including the R-factor, which is a measure of the agreement between the experimental and calculated structure factors. The final structure is validated for geometric sensibility, including bond lengths, bond angles, and torsion angles, and checked for any missed symmetry elements.
Mandatory Visualization
The following diagrams illustrate the key processes and relationships in the X-ray crystal structure analysis of this compound derivatives.
Caption: A flowchart illustrating the key stages of X-ray crystal structure analysis.
Caption: The logical flow of information from diffraction data to the final structural model.
Assessing the Purity of Synthesized 1,3-Dibromo-2,2-dimethoxypropane: A Comparative Guide to GC-MS and Alternative Methods
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is a critical parameter that underpins the reliability and reproducibility of experimental results. This guide provides a comprehensive assessment of Gas Chromatography-Mass Spectrometry (GC-MS) for determining the purity of 1,3-Dibromo-2,2-dimethoxypropane, a key building block in various synthetic pathways. We present a detailed experimental protocol for GC-MS analysis, a comparison with alternative analytical techniques, and supporting data to aid in the selection of the most appropriate method for your research needs.
Introduction to Purity Assessment of this compound
This compound is commonly synthesized from acetone (B3395972), methanol (B129727), and bromine.[1][2] The purity of the final product is crucial, as impurities can lead to unwanted side reactions and affect the yield and quality of subsequent products. Gas Chromatography (GC) is frequently cited as the method for determining the purity of this compound, with reported purities typically in the range of 97-99%.[1][2] GC-MS, which combines the separation power of GC with the identification capabilities of mass spectrometry, offers a robust method for both quantifying the purity and identifying potential impurities.
GC-MS Analysis of this compound: An Experimental Protocol
This section details a standard protocol for the purity assessment of this compound using GC-MS.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 1 mL of a suitable volatile solvent, such as dichloromethane (B109758) or ethyl acetate.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
2. GC-MS Instrumentation and Conditions:
A typical GC-MS system equipped with a capillary column is suitable for this analysis. The following parameters can be used as a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 80 °C, hold for 2 min |
| Ramp: 15 °C/min to 220 °C | |
| Final Hold: 5 min at 220 °C | |
| Mass Spectrometer | |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 40-350 |
3. Data Analysis:
-
The purity of this compound is determined by calculating the relative peak area percentage from the total ion chromatogram (TIC).
-
Impurities are identified by comparing their mass spectra with a spectral library (e.g., NIST) and by interpreting the fragmentation patterns. The characteristic isotopic pattern of bromine (M+ and M+2 peaks in an approximate 1:1 ratio) is a key indicator for bromine-containing compounds.[3]
Potential Impurities:
Based on the synthesis from acetone, methanol, and bromine, potential impurities may include:
-
Monobrominated species: 1-Bromo-2,2-dimethoxypropane
-
Over-brominated species: Tribrominated or tetrabrominated acetone derivatives
-
Unreacted starting materials: Acetone
-
Side products: Products of methanol bromination or other side reactions. One patent mentions the formation of "polysubstituted byproducts" as a potential issue.[4]
Comparison of Analytical Methods for Purity Assessment
While GC-MS is a powerful technique, other methods can also be employed for purity determination. The choice of method depends on the specific requirements of the analysis, such as the need for structural confirmation, the nature of the expected impurities, and available instrumentation.
| Feature | GC-MS | ¹H NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation by volatility and boiling point, detection by mass-to-charge ratio. | Absorption of radiofrequency by atomic nuclei in a magnetic field. | Separation by differential partitioning between a mobile and stationary phase. |
| Primary Use | Quantification of volatile and semi-volatile compounds, identification of unknown impurities. | Structural elucidation, quantification using an internal standard (qNMR). | Quantification of non-volatile or thermally labile compounds. |
| Sample Throughput | Moderate | High | High |
| Sensitivity | High (ng to pg level) | Moderate (mg to µg level) | High (µg to ng level) |
| Selectivity | High (mass spectral data) | High (chemical shift and coupling constants) | Moderate to High (depending on detector) |
| Cost | High | High | Moderate |
| Advantages for this compound | Excellent for separating and identifying volatile impurities. Mass spectral data provides high confidence in identification. | Provides detailed structural information and can be used for absolute quantification. | May be suitable for non-volatile impurities that are not amenable to GC. |
| Disadvantages for this compound | Not suitable for non-volatile or thermally labile impurities. | May not detect impurities that lack protons or have overlapping signals. Less sensitive than GC-MS for trace impurities. | May have lower resolution for volatile isomers compared to capillary GC. The compound itself is volatile, making GC a more natural choice. |
Visualizing the Workflow and Logical Relationships
To further clarify the processes involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for GC-MS purity assessment of this compound.
Caption: A logical troubleshooting guide for common GC-MS analysis issues.
Conclusion
The purity assessment of synthesized this compound is reliably achieved using GC-MS. This method provides excellent sensitivity and selectivity for the detection and identification of volatile impurities. While NMR spectroscopy offers valuable structural confirmation and an alternative quantification method, and HPLC may be useful for non-volatile impurities, GC-MS remains a primary and highly effective technique for routine purity analysis of this compound. The detailed protocol and comparative data presented in this guide are intended to assist researchers in making informed decisions for their analytical needs, ensuring the quality and integrity of their synthetic products.
References
Navigating Base Selection for Reactions with 1,3-Dibromo-2,2-dimethoxypropane: A Comparative Analysis
Researchers and chemists working with 1,3-Dibromo-2,2-dimethoxypropane face a critical decision in selecting the appropriate base to achieve desired reaction outcomes. The efficacy of a chosen base can significantly influence reaction yields, selectivity, and the formation of byproducts. This guide provides a comparative analysis of different bases in reactions involving this versatile building block, supported by available experimental data and detailed protocols to aid in methodological replication.
The primary reaction of interest for this compound is dehydrobromination, an elimination reaction that results in the formation of an unsaturated product, typically 3-bromo-2,2-dimethoxy-1-propene. The choice of base is paramount in driving this reaction efficiently and minimizing side reactions. While comprehensive comparative studies on a wide range of bases with this specific substrate are not extensively documented in readily available literature, this guide synthesizes the available information to provide a foundational understanding.
Comparison of Base Efficacy
Due to the limited direct comparative data for the dehydrobromination of this compound, a comprehensive table of quantitative data comparing various bases cannot be compiled at this time. However, based on general principles of organic chemistry and isolated experimental findings for similar substrates, we can infer the potential efficacy of common bases.
| Base | Typical Solvent | Expected Outcome | Potential Byproducts |
| Potassium tert-butoxide (t-BuOK) | Tetrahydrofuran (B95107) (THF), tert-Butanol | Strong, sterically hindered base favoring E2 elimination. Expected to be effective for dehydrobromination. | Double elimination products, substitution products (minor). |
| Sodium Hydride (NaH) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Strong, non-nucleophilic base. While used with this compound in other contexts, its efficacy for dehydrobromination is not well-documented. | May favor other reaction pathways depending on other present reagents. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Acetonitrile, Dichloromethane | Non-nucleophilic, sterically hindered amine base. Often used for mild dehydrohalogenations. | Generally clean reactions with minimal byproducts. |
| Sodium Amide (NaNH₂) | Liquid Ammonia, Toluene | Very strong base, often used for double dehydrohalogenations to form alkynes. | Potential for over-reaction to form alkynes or other rearranged products. |
| Sodium Hydroxide (NaOH) | Water, Alcohols | Strong, nucleophilic base. Can promote both elimination and substitution reactions. | Significant formation of substitution byproducts (e.g., diols) is possible. |
Experimental Workflow for Dehydrobromination
The following diagram outlines a general experimental workflow for the dehydrobromination of this compound. Specific parameters will vary depending on the chosen base and solvent system.
Caption: General workflow for dehydrobromination.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical experimental protocol for the dehydrobromination of this compound using potassium tert-butoxide, based on general procedures for similar reactions. Researchers should optimize these conditions for their specific needs.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Dissolve potassium tert-butoxide (1.1 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the potassium tert-butoxide solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 3-bromo-2,2-dimethoxy-1-propene.
Reaction Mechanism: E2 Elimination
The dehydrobromination of this compound with a strong, non-nucleophilic base like potassium tert-butoxide is expected to proceed through an E2 (bimolecular elimination) mechanism.
A Comparative Guide to the Synthetic Applications of 1,3-Dibromo-2,2-dimethoxypropane
For Researchers, Scientists, and Drug Development Professionals
1,3-Dibromo-2,2-dimethoxypropane is a versatile synthetic intermediate primarily utilized in the construction of cyclic compounds, particularly four-membered rings. Its geminal dimethoxy group acts as a protecting group for a ketone functionality, which can be revealed under acidic conditions after the initial cyclization. This guide provides a comparative overview of its synthetic applications, offering insights into its performance against alternative reagents, supported by experimental data.
Synthesis of Four-Membered Rings
The primary application of this compound lies in its use as a dielectrophile in cyclization reactions with dinucleophiles to form four-membered carbocycles and heterocycles. The two bromine atoms are susceptible to nucleophilic attack, leading to the formation of a strained four-membered ring.
Carbocycle Synthesis: Formation of Cyclobutanes
In the synthesis of functionalized cyclobutane (B1203170) systems, this compound reacts with active methylene (B1212753) compounds, such as malonates and cyanoacetates, in the presence of a base. The reaction proceeds via a double nucleophilic substitution.
Comparison with Alternative Reagents:
For the synthesis of cyclobutanes, alternative methods include [2+2] cycloadditions of alkenes and ketenes, and the use of other 1,3-dihalopropanes. While photochemical [2+2] cycloadditions offer a broad scope, the use of this compound provides a convenient route to cyclobutanone (B123998) precursors under thermal conditions. Compared to unsubstituted 1,3-dibromopropane, the 2,2-dimethoxy derivative offers the advantage of a masked ketone, allowing for further functionalization after cyclization.
| Reagent/Method | Product Type | Typical Yields | Key Advantages | Key Disadvantages |
| This compound | 2,2-Dimethoxycyclobutane derivatives | 60-80% | Masked ketone functionality, thermal conditions | Requires strong base, potential for elimination side reactions |
| [2+2] Cycloaddition (e.g., Ketenes) | Substituted cyclobutanones | 50-90% | High diastereoselectivity, broad scope | Requires generation of unstable ketenes, sometimes harsh conditions |
| 1,3-Dichloropropane | Substituted cyclobutanes | 40-70% | Lower cost | Less reactive than the dibromo analog |
Experimental Protocol: Synthesis of 3,3-Dimethoxy-1-phenylcyclobutane-1-carbonitrile
A detailed protocol for the reaction of this compound with benzyl (B1604629) cyanide provides a practical example of its application in carbocycle synthesis.
-
Reagents: Sodium hydride (60% dispersion in mineral oil), N,N-dimethylformamide (DMF), benzyl cyanide, this compound.
-
Procedure: To a suspension of sodium hydride in DMF at 0°C, a solution of benzyl cyanide in DMF is added dropwise. The mixture is allowed to warm to room temperature. Then, this compound is added, and the reaction is stirred at room temperature for 16 hours. The reaction is quenched with water and extracted with diethyl ether. The organic layers are combined, washed, dried, and concentrated. The crude product is purified by column chromatography.
-
Yield: This reaction typically affords the desired cyclobutane derivative in good yield, serving as a key intermediate in the synthesis of more complex molecules like bicyclo[1.1.1]pentyl boronates.
Heterocycle Synthesis: Formation of Azetidines, Oxetanes, and Thietanes
This compound is a valuable precursor for the synthesis of four-membered heterocycles, which are important structural motifs in medicinal chemistry. The general strategy involves the reaction with a dinucleophile containing two heteroatoms, such as primary amines, diols, and dithiols.
Azetidine (B1206935) Synthesis:
The reaction of this compound with primary amines provides a direct route to N-substituted 3,3-dimethoxyazetidines.
Comparison with Alternative Reagents:
Other methods for azetidine synthesis include the intramolecular cyclization of γ-amino alcohols and [2+2] cycloadditions of imines and alkenes. The use of this compound offers a convergent approach, directly coupling the amine and the four-membered ring precursor.
| Reagent/Method | Product Type | Typical Yields | Key Advantages | Key Disadvantages |
| This compound | N-substituted 3,3-dimethoxyazetidines | Moderate to Good | Convergent synthesis, masked ketone | Requires careful control of stoichiometry to avoid dimerization |
| Intramolecular cyclization of γ-amino alcohols | N-substituted azetidines | Good to Excellent | High yielding, reliable | Requires pre-synthesis of the amino alcohol precursor |
| Aza Paternò–Büchi Reaction | Substituted azetidines | Variable | Access to complex structures | Often requires photochemical conditions, can have low yields |
Oxetane and Thietane Synthesis:
While less commonly reported, this compound can, in principle, react with 1,3-diols and 1,3-dithiols to form the corresponding 3,3-dimethoxyoxetanes and 3,3-dimethoxythietanes, respectively. These reactions typically require a strong base to deprotonate the diol or dithiol.
Experimental Workflow for Four-Membered Ring Synthesis:
The general workflow for the synthesis of four-membered rings using this compound is depicted below.
Caption: General workflow for the synthesis of four-membered rings.
Reaction Mechanisms
The formation of four-membered rings from this compound proceeds through a sequential double nucleophilic substitution (SN2) mechanism.
Caption: Mechanism of four-membered ring formation.
Conclusion
This compound serves as a valuable C3-dielectrophilic building block for the synthesis of functionalized four-membered carbocycles and heterocycles. Its key advantage is the presence of a masked ketone functionality, which allows for post-cyclization transformations. While other methods exist for the synthesis of these strained ring systems, the use of this compound offers a straightforward and convergent approach that is particularly useful for accessing cyclobutanone and 3-azetidinone precursors. The choice of synthetic route will ultimately depend on the desired substitution pattern, functional group tolerance, and scalability requirements of the target molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
